molecular formula C26H51NO3 B1164726 N-Octanoyl-L-threo-sphingosine

N-Octanoyl-L-threo-sphingosine

Cat. No.: B1164726
M. Wt: 426
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octanoyl-L-threo-sphingosine, also known as N-Octanoyl-L-threo-sphingosine, is a useful research compound. Its molecular formula is C26H51NO3 and its molecular weight is 426. The purity is usually 95%.
BenchChem offers high-quality N-Octanoyl-L-threo-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octanoyl-L-threo-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H51NO3

Molecular Weight

426

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C8:0-L-threo-Ceramide

Origin of Product

United States

Foundational & Exploratory

Short-Chain Ceramides (C2/C6) as Bioactive Probes: Mechanisms, Biophysics, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Short-chain ceramides (SCCs), specifically C2-ceramide (N-acetylsphingosine) and C6-ceramide (N-hexanoylsphingosine) , serve as critical tools in sphingolipid research and experimental oncology. Unlike endogenous long-chain ceramides (C16–C24), which are highly hydrophobic and biologically inaccessible when added exogenously, SCCs possess sufficient water solubility to partition into cell membranes and mimic the signaling effects of endogenous ceramide accumulation.

However, their utility comes with significant caveats. SCCs are not perfect mimetics; their biophysical behavior in lipid bilayers differs from physiological ceramides, and they are rapidly metabolized into long-chain species, potentially confounding data interpretation. This guide dissects the biological functions, mechanistic pathways, and rigorous experimental protocols required to use SCCs effectively and reproducibly.

Part 1: Biophysical & Structural Basis

To understand the function of SCCs, one must first distinguish them from their endogenous counterparts.

The Hydrophobicity Paradox

Endogenous ceramides (e.g., C16:0) are "waxy" lipids that reside deep within the bilayer. If added directly to cell culture media, they precipitate or adhere to plasticware, failing to reach the cell.

  • C2-Ceramide: Highly soluble but biophysically distinct. It partitions rapidly into membranes but can wash out easily. It is often considered less physiologically relevant because its short chain prevents it from mimicking the van der Waals forces of long-chain ceramides in lipid rafts.

  • C6-Ceramide: The "Goldilocks" analog. It is sufficiently hydrophobic to retain in the bilayer and mimic the membrane-perturbing effects of C16-ceramide, yet soluble enough for exogenous delivery.

Membrane Biophysics and Lipid Rafts

Endogenous ceramides self-associate to form Ceramide-Rich Platforms (CRPs) within lipid rafts, displacing cholesterol and clustering receptor signaling complexes (e.g., Fas/CD95).

  • Mechanism: SCCs, particularly C6, can disrupt membrane curvature and fluidity. However, researchers must note that SCCs do not form the exact same stable gel-phase domains as C16-ceramide due to the chain length mismatch.

  • Implication: While SCCs successfully trigger downstream signaling, they may bypass the initial receptor clustering step seen in physiological stress responses.

Part 2: Core Signaling Mechanisms

SCCs function primarily by activating the "Ceramide Signaling Hub," leading to apoptosis, autophagy, or cell cycle arrest.

The PP2A-Akt Axis (The SET Inhibition Model)

The most well-characterized mechanism of ceramide action is the reactivation of Protein Phosphatase 2A (PP2A).

  • Resting State: In many cancer cells, PP2A is inhibited by the oncoprotein SET (I2PP2A) . This keeps survival kinases like Akt phosphorylated and active.

  • Ceramide Action: C6-ceramide binds directly to SET. This binding induces a conformational change that dislodges SET from the PP2A complex.

  • Result: Liberated PP2A dephosphorylates Akt (at T308/S473), shutting down the pro-survival mTOR pathway and disinhibiting pro-apoptotic factors like Bad.

Mitochondrial Outer Membrane Permeabilization (MOMP)

SCCs act directly on mitochondria to trigger intrinsic apoptosis.

  • Channel Formation: C6-ceramide can self-assemble into large channels in the mitochondrial outer membrane (MOM), facilitating the release of Cytochrome C .

  • Bioenergetic Collapse: Ceramide accumulation inhibits Complex III of the electron transport chain, leading to ROS generation and ATP depletion.

Visualization: The Ceramide Signaling Network

The following diagram illustrates the dual-action pathway of SCCs via PP2A activation and direct mitochondrial targeting.

CeramideSignaling ExoC6 Exogenous C6-Ceramide SET SET Oncoprotein (PP2A Inhibitor) ExoC6->SET  Binds & Sequesters Mito Mitochondria (Outer Membrane) ExoC6->Mito  Direct Insertion PP2A PP2A Phosphatase (Active) SET->PP2A  Releases Inhibition Akt Akt Kinase PP2A->Akt  Dephosphorylates Apoptosis Apoptosis / Cell Death Akt->Apoptosis  Disinhibits Bad/Bax Autophagy Autophagy (mTOR Inhibition) Akt->Autophagy  Inhibits mTOR CytC Cytochrome C Release Mito->CytC  Pore Formation CytC->Apoptosis  Caspase Cascade

Caption: C6-Ceramide acts as a dual-pronged pro-death signal: de-repressing PP2A to inhibit Akt and directly compromising mitochondrial integrity.

Part 3: Scientific Integrity – The "Metabolic Artifact"

Critical Warning for Researchers: A common error in interpreting SCC data is assuming the observed effect is solely due to the short-chain lipid itself.

The Recycling Pathway

Intracellular ceramidases rapidly hydrolyze C6-ceramide into sphingosine and hexanoic acid . The sphingosine is then re-acylated by ceramide synthases (CerS) using endogenous fatty acyl-CoAs (e.g., palmitoyl-CoA) to generate C16-ceramide .

  • The Confounding Factor: Is the apoptosis caused by the C6-ceramide you added, or the C16-ceramide the cell synthesized from it?

  • Validation Strategy: To prove direct SCC activity, researchers should use inhibitors of ceramidase (e.g., N-oleoylethanolamine ) to block the conversion. If the phenotype persists, it is a direct SCC effect.

Part 4: Experimental Protocols

To ensure reproducibility and physiological relevance, SCCs must be delivered as BSA complexes, not as solvent dumps.

Protocol: Preparation of BSA-Complexed C6-Ceramide

Rationale: Delivering lipids in organic solvents (DMSO/Ethanol) directly to media causes precipitation and non-specific solvent toxicity. BSA (Bovine Serum Albumin) acts as a physiological carrier, maintaining the lipid in a monomeric, bioavailable state.

Reagents
  • C6-Ceramide: (e.g., Avanti Polar Lipids).

  • Negative Control: C6-Dihydroceramide (Lacks the 4,5-trans double bond; biologically inactive). Mandatory for valid data.

  • Vehicle: Fatty-Acid Free (FAF) BSA.[1]

  • Solvent: Absolute Ethanol.

Step-by-Step Workflow
  • Stock Solution: Dissolve C6-Ceramide in absolute ethanol to a concentration of 5–10 mM .

  • BSA Preparation: Dissolve FAF-BSA in PBS to create a 2% (w/v) solution. Filter sterilize (0.22 µm).

  • Complexing (The Critical Step):

    • While vortexing the BSA solution, add the C6-Ceramide/Ethanol stock dropwise.

    • Target a final molar ratio of 1:1 (Ceramide:BSA).

    • Note: The final ethanol concentration in the complex should be < 2%.[1]

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow full binding. The solution should remain clear.

  • Treatment: Add the complex directly to cell culture media. Typical working concentration: 5–20 µM .

Data Presentation: Comparative Properties
FeatureC2-CeramideC6-CeramideC16-Ceramide (Endogenous)
Solubility High (Water soluble)Moderate (Amphiphilic)Very Low (Hydrophobic)
Membrane Retention Low (Washes out)High (Stable insertion)High (Stable insertion)
Biological Potency ModerateHighHigh
Experimental Use Early studies (Historical)Current Standard Requires liposomal delivery
Key Control C2-DihydroceramideC6-Dihydroceramide C16-Dihydroceramide

Part 5: Visualization of Experimental Logic

ProtocolWorkflow cluster_prep Preparation Phase cluster_treat Treatment Phase Solubilization Solubilize C6-Cer in Ethanol (10mM) Complexing Complexing: Dropwise addition + Vortex (37°C, 30 mins) Solubilization->Complexing BSA_Prep Prepare 2% FAF-BSA in PBS BSA_Prep->Complexing Dosing Add to Media (5-20 µM) Complexing->Dosing Control Control Arm: C6-Dihydroceramide Complexing->Control Parallel Prep

Caption: Workflow for generating bioavailable ceramide-BSA complexes. Note the parallel negative control arm.

References

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer. Link

  • Siskind, L. J., & Colombini, M. (2000). The lipids C2- and C16-ceramide form large stable channels.[2] Implications for apoptosis. Journal of Biological Chemistry. Link

  • Mullen, T. D., & Obeid, L. M. (2012). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Stiban, J., et al. (2006). Ceramide channels: a generally applicable mechanism for ceramide-induced cell death. Biochimica et Biophysica Acta (BBA). Link

Sources

Technical Guide: N-Octanoyl-L-threo-sphingosine in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Stereochemical precision tools for dissecting sphingolipid signaling pathways.

Executive Summary: The Stereochemical Precision Tool

N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) is a synthetic, non-natural stereoisomer of the bioactive lipid C8-ceramide. In the field of sphingolipid signaling, it serves a critical function: specificity validation .

While the natural D-erythro isomer is the physiological activator of Protein Phosphatase 2A (PP2A) and a substrate for glycosylation, the L-threo isomer is biologically distinct. It is resistant to ceramidases, fails to activate PP2A, and accumulates in intracellular compartments. Consequently, it is the essential negative control to prove that a signaling event is driven by specific protein-lipid chirality rather than non-specific lipotoxicity or membrane perturbation.

This guide details the mechanistic utility of N-Octanoyl-L-threo-sphingosine, providing self-validating protocols to distinguish specific ceramide signaling from general lipid stress.

Chemical & Stereochemical Context

To use this molecule effectively, one must understand the "Stereochemical Gate" of sphingolipid enzymes. Endogenous enzymes have evolved strict specificity for the D-erythro configuration (2S, 3R).

The Four Isomers of C8-Ceramide
IsomerConfigurationBiological StatusKey Utility
D-erythro (2S, 3R)Natural Physiological activator of PP2A; substrate for GlcCer synthase.
L-threo (2S, 3S)Synthetic Negative control for PP2A ; resistant to ceramidase; ROS inducer.
L-erythro (2R, 3S)SyntheticInactive control; rarely used.
D-threo (2R, 3R)SyntheticWeak/Partial activity; rarely used.

Key Insight: The L-threo isomer possesses the same hydrophobic volume and membrane partitioning properties as the natural lipid but lacks the specific 3D-orientation of hydroxyl groups required to bind the allosteric site of PP2A or the catalytic site of ceramidases.

Mechanisms of Action[1][2][3]

The "Metabolic Dead End" (Accumulation)

Unlike natural ceramides, N-Octanoyl-L-threo-sphingosine is a poor substrate for Glucosylceramide Synthase (GCS) and Ceramidase .

  • Mechanism: In normal cells, excess D-erythro-ceramide is rapidly glycosylated to non-toxic glucosylceramide or hydrolyzed to sphingosine. The L-threo isomer evades these clearance pathways.

  • Result: It accumulates in the mitochondria and ER, leading to sustained reactive oxygen species (ROS) generation and mitochondrial depolarization independent of PP2A activation. This makes it a potent inducer of intrinsic apoptosis via "biophysical stress" rather than "enzymatic signaling."

The PP2A Negative Control

The primary signaling function of natural ceramide is the allosteric activation of PP2A (specifically the heterotrimeric form containing the B56 regulatory subunit).

  • Mechanism: D-erythro-C8-ceramide binds specifically to SET (an endogenous PP2A inhibitor) or directly to PP2A, increasing phosphatase activity.

  • L-threo Role: The L-threo isomer does not bind SET or activate PP2A.

  • Application: If a cellular effect (e.g., dephosphorylation of AKT or BCL-2) is observed with D-erythro-C8 but absent with L-threo-C8, the mechanism is confirmed to be PP2A-dependent . If both isomers cause the effect, the mechanism is likely non-specific toxicity or ROS-mediated.

Visualization: The Signaling Bifurcation

The following diagram illustrates the divergent pathways of the Natural (D-erythro) vs. Synthetic (L-threo) isomers.

SphingolipidSignaling cluster_Natural Natural Isomer (D-erythro-C8) cluster_Synthetic Synthetic Isomer (L-threo-C8) Exogenous Exogenous Treatment DErythro N-Octanoyl-D-erythro-sphingosine Exogenous->DErythro LThreo N-Octanoyl-L-threo-sphingosine Exogenous->LThreo PP2A PP2A Activation (Stereospecific) DErythro->PP2A Binds SET/PP2A GCS Glucosylceramide Synthase DErythro->GCS Substrate AKT_Dephos AKT Dephosphorylation (Signaling) PP2A->AKT_Dephos Clearance Metabolic Clearance (Glucosylceramide) GCS->Clearance Apoptosis Apoptosis (Intrinsic Pathway) AKT_Dephos->Apoptosis Signaling NoPP2A NO PP2A Activation LThreo->NoPP2A Steric Mismatch Accumulation Intracellular Accumulation LThreo->Accumulation Enzyme Resistant ROS Mitochondrial ROS (Biophysical Stress) Accumulation->ROS ROS->Apoptosis

Caption: Divergent fates of C8-Ceramide isomers. D-erythro activates specific signaling (PP2A), while L-threo accumulates due to metabolic resistance, driving ROS-mediated toxicity.

Experimental Protocols (Self-Validating)

Protocol A: The "Stereospecific Switch" Assay (PP2A Validation)

Objective: Confirm that a drug candidate or pathway relies on direct ceramide-PP2A interaction.

Reagents:

  • Active Compound: N-Octanoyl-D-erythro-sphingosine (C8-Ceramide).

  • Negative Control: N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide).

  • Readout: Western Blot for p-AKT (Ser473) or p-BCL2.

Workflow:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at 70% confluency.

  • Serum Starvation: Starve cells for 4 hours to reduce basal kinase activity.

  • Treatment:

    • Group 1: Vehicle (DMSO < 0.1%).

    • Group 2: D-erythro-C8 (5 µM, 10 µM).

    • Group 3: L-threo-C8 (5 µM, 10 µM).

  • Incubation: Incubate for 1–3 hours (short-term for signaling).

    • Note: Long-term incubation (>12h) may induce apoptosis in both groups via different mechanisms (ROS vs PP2A).

  • Lysis & Blotting: Lyse cells and blot for p-AKT.

Interpretation (The Self-Validating Check):

  • Valid PP2A Mechanism: D-erythro reduces p-AKT; L-threo has no effect .

  • Non-Specific Toxicity: Both isomers reduce p-AKT equally (indicates general stress/toxicity).

  • No Effect: Neither isomer works (cell line may lack ceramide sensitivity or PP2A expression).

Protocol B: Metabolic Stability & Accumulation

Objective: Use L-threo-C8 to induce maximal ceramide stress without glycosylation clearance.

Workflow:

  • Treatment: Treat cells with 10 µM L-threo-C8 vs D-erythro-C8.

  • Timepoint: 24 hours.

  • Analysis: Lipidomics (LC-MS/MS) or TLC.

  • Result:

    • D-erythro treated: High levels of C8-Glucosylceramide (converted).

    • L-threo treated: High levels of C8-Ceramide (unconverted); Low Glucosylceramide.

    • Causality: This confirms the "Metabolic Dead End" mechanism, useful for studying pure ceramide toxicity unmasked by clearance pathways.

Quantitative Comparison: Isomer Bioactivity

ParameterD-erythro-C8-CeramideL-threo-C8-CeramideReference
PP2A Activation High (2-6 fold increase)None / Inhibitory [1, 2]
Glucosylceramide Synthase Substrate (Rapid Clearance)Not a Substrate (Accumulates)[3]
Ceramidase Activity Substrate (Degraded)Inhibitor / Resistant [3, 4]
PKC Inhibition Indirect (via Sphingosine)No (unless hydrolyzed to Safingol)[5]
Apoptosis Induction Signaling-dependent (Bcl-2/Akt)ROS/Mitochondrial-dependent[6]

References

  • Chalfant, C. E., et al. (1999). "Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A.[1] Activation is stereospecific and regulated by phosphatidic acid."[2][3] Journal of Biological Chemistry.

  • Ogretmen, B., & Hannun, Y. A. (2004). "Biologically active sphingolipids in cancer pathogenesis and treatment."[4][5][6] Nature Reviews Cancer.

  • Vunnam, R. R., & Radin, N. S. (1980). "Analogs of ceramide that inhibit glucocerebroside synthetase in mouse brain." Journal of Neurochemistry.

  • Bielawska, A., et al. (1993). "Ceramide-mediated biology. Determination of structural and stereospecific requirements using signal transduction pathways." Journal of Biological Chemistry.

  • Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology.

  • Usta, J., et al. (2001). "Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase." Biochemistry.

Sources

N-Octanoyl-L-threo-sphingosine as a synthetic ceramide analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanistic utility, and experimental protocols for N-Octanoyl-L-threo-sphingosine (also known as C8-L-threo-Ceramide). It is designed for researchers utilizing sphingolipid analogs to dissect stereospecific signaling pathways.

A Stereochemical Probe for Sphingolipid Metabolism and Signaling

Executive Summary

N-Octanoyl-L-threo-sphingosine (C8-L-threo-Ceramide) is a synthetic cell-permeable ceramide analog. Unlike the naturally occurring D-erythro isomer, the L-threo variant possesses a distinct stereochemical configuration (1S, 2S) that alters its metabolic fate and protein binding affinity.

While historically utilized as a "negative control" for ceramide-induced apoptosis, this analog is a potent biological tool in its own right. Its primary utility lies in its resistance to Glucosylceramide Synthase (GCS) , allowing it to accumulate intracellularly without being shunted into the glycosphingolipid pathway. This property makes it an indispensable probe for distinguishing between the effects of ceramide accumulation versus downstream metabolites.

Chemical & Structural Identity

The biological activity of ceramides is strictly governed by the stereochemistry at the C2 and C3 positions of the sphingoid base. Natural mammalian ceramides exist almost exclusively in the D-erythro (2S, 3R) configuration.

PropertySpecification
Systematic Name N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
Common Name C8-L-threo-Ceramide; N-Octanoyl-L-threo-sphingosine
CAS Number 175892-44-1
Molecular Formula C₂₆H₅₁NO₃
Molecular Weight 425.7 g/mol
Stereochemistry L-threo (1S, 2S) vs. Natural D-erythro (2S, 3R)
Solubility DMSO (>5 mg/mL), Ethanol (>5 mg/mL), DMF (>5 mg/mL)
Cell Permeability High (due to truncated C8 acyl chain)
Structural Significance

The "L-threo" designation indicates an inversion of the natural stereochemistry. This inversion prevents the molecule from fitting into the catalytic pockets of highly stereospecific enzymes, most notably Glucosylceramide Synthase (GCS) , while retaining the amphiphilic properties required for membrane intercalation.

Mechanism of Action: The "Metabolic Dead-End"

The power of N-Octanoyl-L-threo-sphingosine lies in its differential metabolism compared to its D-erythro counterpart.

3.1. Resistance to Glycosylation

In a typical cellular context, excess D-erythro-ceramide is rapidly converted to Glucosylceramide (GlcCer) by GCS to prevent toxicity.

  • D-erythro-C8-Cer: Readily glycosylated

    
     Glucosylceramide (non-toxic sink).
    
  • L-threo-C8-Cer: NOT a substrate for GCS.[1] It cannot be glycosylated.

Implication: L-threo-C8-Ceramide accumulates in the cell longer than the D-erythro form, making it a more stable probe for studying the biophysical effects of ceramide accumulation (e.g., membrane pore formation) without the confounding variable of conversion to glycosphingolipids.

3.2. Protein Kinase C (PKC) Inhibition

Both isomers yield sphingosine upon hydrolysis by ceramidases.[2] However, the resulting L-threo-sphingosine has been shown to be a slightly more potent inhibitor of Protein Kinase C (PKC) than the natural D-erythro-sphingosine in mixed micelle assays (IC50 ~2.2 mol% vs 2.8 mol%).

3.3. Stereospecific Apoptosis
  • Classic View: L-threo isomers are often inactive in specific receptor-mediated apoptotic pathways (e.g., PP2A activation) where D-erythro is active.

  • Nuanced View: In certain cell lines (e.g., U937), L-threo-C8-Ceramide is cytotoxic and can induce DNA fragmentation, potentially due to its high intracellular stability and ability to form channels in mitochondrial membranes (V. cholerae cytolysin pore enhancement).

Visualization: Metabolic Divergence

The following diagram illustrates why L-threo-C8 is a "metabolic dead-end" for glycosylation.

MetabolicDivergence C8_Erythro C8-D-erythro-Ceramide (Natural Config) GCS Glucosylceramide Synthase (GCS) C8_Erythro->GCS High Affinity CDase Ceramidase C8_Erythro->CDase Hydrolysis C8_Threo C8-L-threo-Ceramide (Synthetic Probe) C8_Threo->GCS NO REACTION (Steric Hindrance) C8_Threo->CDase Hydrolysis GlcCer Glucosylceramide (Metabolic Sink) GCS->GlcCer Sph Sphingosine (PKC Inhibitor) CDase->Sph

Caption: L-threo-Ceramide bypasses the GCS clearance pathway, leading to sustained intracellular accumulation compared to the D-erythro isomer.

Experimental Protocols
5.1. Preparation of Stock Solutions

Lipids are hydrophobic and prone to precipitation in aqueous media. Proper solubilization is critical for reproducibility.

Method A: DMSO Solubilization (Standard)

  • Weighing: Weigh 5 mg of N-Octanoyl-L-threo-sphingosine in a glass vial.

  • Solvent: Add 1 mL of high-grade sterile DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 1 minute. If the solution is cloudy, warm in a 37°C water bath for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in glass vials (avoid plastic if possible to prevent leaching). Store at -20°C under nitrogen or argon gas to prevent oxidation.

    • Shelf Life: 3-6 months.

Method B: Ethanol/Dodecane (Complexation) Recommended for sensitive cell lines where DMSO toxicity is a concern.

  • Dissolve lipid in Ethanol:Dodecane (98:2 v/v) to a concentration of 5-10 mM.

  • Vortex until clear.

  • To treat cells, inject this solution directly into the culture medium while vortexing the medium to ensure rapid dispersion into micro-vesicles.

5.2. Cell Treatment Protocol (In Vitro)

Objective: To use L-threo-C8 as a specificity control or accumulation probe.

  • Seeding: Seed cells (e.g., HeLa, U937, MCF-7) in 6-well plates and grow to 70-80% confluence.

  • Preparation: Thaw the DMSO stock solution at 37°C. Ensure it is perfectly clear.

  • Dilution: Prepare a 2X working solution in pre-warmed complete media.

    • Note: The final DMSO concentration must be <0.1% to avoid solvent artifacts.

    • Example: To achieve 10 µM final, dilute stock (5 mM) 1:500 into media.

  • Treatment: Aspirate old media and add the fresh media containing the lipid.

    • Timepoints:

      • Early Signaling (PKC/Phosphorylation): 15 min – 2 hours.

      • Apoptosis/Viability: 12 – 24 hours.

  • Controls: Always run a parallel well with D-erythro-C8-Ceramide (active comparator) and a Vehicle Control (DMSO only).

Data Summary & Comparison
FeatureD-erythro-C8-Ceramide (Natural)L-threo-C8-Ceramide (Synthetic)
GCS Substrate Yes (Converted to GlcCer)No (Accumulates as Ceramide)
Apoptosis Induction Potent (via PP2A/CAPP)Variable (Cell-type dependent; often inactive in PP2A pathways)
PKC Inhibition Moderate (via Sphingosine)High (via L-threo-Sphingosine)
Membrane Permeability HighHigh
Primary Utility Inducing apoptosis; mimicking stressNegative control; Probing stereospecificity; Studying ceramide accumulation
References
  • Karasavvas, N., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers. European Journal of Biochemistry.[3] Available at: [Link]

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides.[1] Biochimica et Biophysica Acta (BBA). Available at: [Link]

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of sphingolipids and sphingolipid breakdown products in cellular regulation. Science. Available at: [Link]

Sources

N-Octanoyl-L-threo-sphingosine as a Potent Inductor of Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-Octanoyl-L-threo-sphingosine and its role in the induction of apoptosis. This document delves into the molecular mechanisms, key signaling pathways, and practical experimental protocols for studying this potent ceramide analog.

Introduction: The Significance of N-Octanoyl-L-threo-sphingosine in Apoptosis Research

Ceramides are a class of bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, and programmed cell death, or apoptosis.[1][2] Among the various ceramide analogs, the short-chain, cell-permeable N-Octanoyl-sphingosine (C8-ceramide) has emerged as a valuable tool for investigating the intricate signaling cascades that govern apoptosis.

A crucial aspect of ceramide-induced apoptosis lies in its stereospecificity. The naturally occurring ceramide is of the D-erythro configuration. However, studies have demonstrated that the non-natural L-threo stereoisomer of C8-ceramide is a particularly potent inducer of apoptosis, often exhibiting greater efficacy in triggering programmed cell death than its erythro counterparts.[3] This enhanced pro-apoptotic activity of N-Octanoyl-L-threo-sphingosine makes it a subject of significant interest for researchers seeking to unravel the molecular underpinnings of apoptosis and for those in the field of drug development exploring novel anti-cancer therapeutics.

This guide will provide a detailed exploration of the mechanisms by which N-Octanoyl-L-threo-sphingosine induces apoptosis, focusing on the key signaling pathways it modulates. Furthermore, it will offer detailed, field-proven experimental protocols to enable researchers to effectively design and execute their own investigations into the apoptotic effects of this compound.

Core Mechanisms of N-Octanoyl-L-threo-sphingosine-Induced Apoptosis

The pro-apoptotic effects of N-Octanoyl-L-threo-sphingosine are multifaceted, converging on the activation of key executioner pathways of apoptosis. The primary mechanism revolves around the induction of mitochondrial dysfunction, the activation of stress-activated protein kinases, and the modulation of protein phosphatases.

The Central Role of Mitochondria

Mitochondria are central to the intrinsic pathway of apoptosis. N-Octanoyl-L-threo-sphingosine directly targets these organelles, leading to a cascade of events that culminate in cell death. A key initiating event is the disruption of the mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is a critical early indicator of apoptosis.

The loss of ΔΨm is intricately linked to the modulation of the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). N-Octanoyl-L-threo-sphingosine is believed to shift the balance in favor of the pro-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio. This increased ratio promotes the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c, which, once in the cytosol, binds to Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase that subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

Activation of Stress-Activated Protein Kinases (SAPKs)

N-Octanoyl-L-threo-sphingosine is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4] The activation of JNK is a key event in stress-induced apoptosis.[2] Upon activation, JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun can then translocate to the nucleus and regulate the expression of genes involved in apoptosis. The sustained activation of the JNK pathway is a critical component of the pro-apoptotic signaling cascade initiated by N-Octanoyl-L-threo-sphingosine.

dot

C8_Cer N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) JNK JNK (c-Jun N-terminal Kinase) C8_Cer->JNK Activates Mitochondria Mitochondrial Stress C8_Cer->Mitochondria cJun c-Jun JNK->cJun Phosphorylates Apoptosis_Genes Apoptosis-related Gene Expression cJun->Apoptosis_Genes Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Mitochondria->Apoptosis C8_Cer N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) CAPP CAPP (PP1/PP2A) C8_Cer->CAPP Activates Akt Akt (Protein Kinase B) CAPP->Akt Dephosphorylates (Inactivates) Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: CAPP-Mediated Inhibition of Akt Survival Pathway.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of N-Octanoyl-L-threo-sphingosine are typically dose- and time-dependent. The following table summarizes representative data on the induction of apoptosis in various cell lines at different concentrations and time points.

Cell LineConcentration (µM)Incubation Time (hours)Percent Apoptosis (Annexin V positive)Reference
Alveolar Type II Epithelial Cells2012~23%[5]
4012~42%[5]
8012~50%[5]
2024~29%[5]
4024~47%[5]
8024~58%[5]
Human Lung Cancer H1299 Cells1048Varies (dose-dependent increase)[3]
3048Varies (dose-dependent increase)[3]
5048Varies (dose-dependent increase)[3]

Experimental Protocols for Studying N-Octanoyl-L-threo-sphingosine-Induced Apoptosis

To facilitate research in this area, this section provides detailed, step-by-step protocols for key experiments used to assess apoptosis induced by N-Octanoyl-L-threo-sphingosine.

dot

Start Start: Cell Culture Treatment Treat with N-Octanoyl-L-threo-sphingosine Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay1 Annexin V/PI Staining (Flow Cytometry) Harvest->Assay1 Assay2 Caspase-3 Activity Assay (Colorimetric) Harvest->Assay2 Assay3 JC-1 Staining (Mitochondrial Potential) Harvest->Assay3 Analysis Data Analysis & Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: General Experimental Workflow for Apoptosis Assays.

Preparation of N-Octanoyl-L-threo-sphingosine for Cell Culture

Rationale: N-Octanoyl-L-threo-sphingosine is a lipid and requires proper solubilization to ensure its bioavailability in cell culture media. Ethanol and DMSO are commonly used solvents.

Protocol:

  • Prepare a stock solution of N-Octanoyl-L-threo-sphingosine in ethanol or DMSO at a concentration of 10-20 mM. [6][7]2. For cell treatment, dilute the stock solution directly into the cell culture medium to the desired final concentration.

  • Ensure thorough mixing by gently vortexing or pipetting immediately after adding the compound to the medium.

  • It is recommended to prepare fresh dilutions for each experiment.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Seed and culture cells to the desired confluency in a multi-well plate.

  • Treat the cells with various concentrations of N-Octanoyl-L-threo-sphingosine for the desired time periods. Include an untreated control.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping, followed by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet once with cold 1X PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Caspase-3 Colorimetric Assay

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA. The release of the chromophore p-nitroaniline (pNA) can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Culture and treat cells with N-Octanoyl-L-threo-sphingosine as described previously.

  • Harvest approximately 2-5 x 10^6 cells per sample by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • In a 96-well plate, add 50 µg of protein from each sample and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Rationale: The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Step-by-Step Methodology:

  • Culture and treat cells with N-Octanoyl-L-threo-sphingosine.

  • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the 1X JC-1 staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with pre-warmed 1X Assay Buffer.

  • Analyze the cells promptly using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • For fluorescence microscopy, healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • For flow cytometry or plate reader analysis, measure the fluorescence intensity in both the red (e.g., Ex/Em = 585/590 nm) and green (e.g., Ex/Em = 510/527 nm) channels. A decrease in the red/green fluorescence intensity ratio is indicative of apoptosis.

Conclusion

N-Octanoyl-L-threo-sphingosine is a powerful tool for inducing and studying the mechanisms of apoptosis. Its stereospecific and potent pro-apoptotic activity makes it an invaluable compound for researchers in cell biology and drug discovery. By targeting mitochondria, activating stress-activated protein kinases, and modulating protein phosphatases, this ceramide analog triggers a robust apoptotic response. The experimental protocols detailed in this guide provide a solid foundation for investigating the multifaceted effects of N-Octanoyl-L-threo-sphingosine and for advancing our understanding of the complex process of programmed cell death.

References

  • Al-Qathama, A., Gibbons, S., & Prieto Garcia, J. (2017). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget, 8(54), 92775–92791. [Link]

  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. The Journal of biological chemistry, 271(21), 12646–12654. [Link]

  • Chen, Y. C., Chen, Y. L., Chen, C. H., & Chen, T. L. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. International journal of molecular sciences, 19(10), 2993. [Link]

  • Chalfant, C. E., & Hannun, Y. A. (2002). The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling. In Advances in Enzyme Regulation (Vol. 42, pp. 241–253). Elsevier. [Link]

  • Cui, Y., Liu, H., Yang, J., Wang, Y., Wei, Y., Cao, J., & Lu, Y. (2015). [Effect of C8-ceramide on apoptosis of alveolar type II epithelial cells]. Zhonghua jie he he hu xi za zhi = Zhonghua jiehe he huxi zazhi = Chinese journal of tuberculosis and respiratory diseases, 38(6), 445–450. [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et biophysica acta, 1585(2-3), 153–162. [Link]

  • Dobrowsky, R. T., & Hannun, Y. A. (1994). Role of ceramide-activated protein phosphatase in ceramide-mediated signal transduction. Advances in lipid research, 26, 91–104. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

  • Jeong, S. H., Park, S. Y., Kim, J. H., Kim, Y. K., & Heo, J. S. (2011). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. Archives of toxicology, 85(7), 829–841. [Link]

  • Kim, M. J., Kim, H. J., Lee, J. S., & Heo, K. (2008). Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway. The Journal of biological chemistry, 283(16), 10322–10331. [Link]

  • Sawai, H., & Domae, N. (1997). Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants. Journal of biochemistry, 121(4), 746–753. [Link]

  • Stratford, S., & Hoehn, K. L. (2009). Ceramide-Activated Protein Phosphatase (CAPP) involvement in insulin resistance via Akt, SRp40, and RNA splicing in L6 skeletal muscle cells. The Journal of biological chemistry, 284(15), 9787–9796. [Link]

  • Wang, G., & Bieberich, E. (2012). A review of ceramide analogs as potential anticancer agents. Future medicinal chemistry, 4(15), 1935–1953. [Link]

  • Wiesner, B., & Lovat, P. E. (2017). Ceramides and their roles in programmed cell death. Handbook of experimental pharmacology, 245, 239–257. [Link]

  • Zhang, Y., Yao, B., Delikat, S., Bayoumy, S., Lin, X. H., Basu, S., ... & Kolesnick, R. (1997). Kinase suppressor of Ras is ceramide-activated protein kinase. Cell, 89(1), 63-72. [Link]

  • El-Assaad, W., Buteau, J., Peyot, M. L., Nolan, C., Roduit, R., Hardy, S., ... & Prentki, M. (2003). Saturated fatty acids synergize with elevated glucose to cause pancreatic β-cell death. Endocrinology, 144(9), 4154-4163. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews. Molecular cell biology, 19(3), 175–191. [Link]

  • Ito, A., & Horigome, K. (1995). Ceramide-induced apoptosis in cultured dorsal root ganglion neurons. Journal of neurochemistry, 65(3), 1365–1370. [Link]

  • Kolesnick, R. N. (1992). Ceramide: a novel second messenger. Trends in cell biology, 2(9), 232–236. [Link]

  • Obeid, L. M., Linardic, C. M., Karolak, L. A., & Hannun, Y. A. (1993). Programmed cell death induced by ceramide. Science, 259(5102), 1769–1771. [Link]

  • Pettus, B. J., Chalfant, C. E., & Hannun, Y. A. (2002). Ceramide in apoptosis: an overview and current perspectives. Biochimica et biophysica acta, 1585(2-3), 114–125. [Link]

  • Siskind, L. J. (2005). Mitochondrial ceramide and the induction of apoptosis. The Journal of bioenergetics and biomembranes, 37(1), 75–79. [Link]

  • Spinedi, A., & Di Bartolomeo, S. (2000). Ceramide and sphingosine in apoptosis. Current pharmaceutical design, 6(14), 1435–1448. [Link]

  • Stiban, J., Fistere, D., & Perera, M. N. (2006). Ceramide-induced apoptosis in renal tubular cells: a role for mitochondria and sphingosine-1-phosphate. American journal of physiology. Renal physiology, 290(1), F197–F206. [Link]

  • Verheij, M., Bose, R., Lin, X. H., Yao, B., Jarvis, W. D., Grant, S., ... & Kolesnick, R. (1996). Requirement for ceramide-initiated SAPK/JNK signalling in stress-induced apoptosis. Nature, 380(6569), 75–79. [Link]

  • Watts, J. D., Gu, M., Polverino, A. J., Patterson, S. D., & Aebersold, R. (1997). Fas-induced apoptosis of T-cells is accompanied by parallel activation of JNK and p38 kinases and up-regulation of FasL. The Journal of biological chemistry, 272(40), 24923–24928. [Link]

  • Yao, B., Zhang, Y., Delikat, S., Mathias, S., Basu, S., & Kolesnick, R. (1995). Phosphorylation of Raf by ceramide-activated protein kinase. Nature, 378(6554), 307–310. [Link]

  • Zhou, H., Summers, S. A., Birnbaum, M. J., & Pittman, R. N. (1998). Inhibition of Akt kinase by cell-permeable ceramide and its implication for ceramide-induced apoptosis. The Journal of biological chemistry, 273(26), 16568–16575. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chalfant, C. E., Kishikawa, K., & Hannun, Y. A. (1999). Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid. The Journal of biological chemistry, 274(29), 20313–20317. [Link]

  • Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., ... & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(8), 2629–2638. [Link]

  • Perry, D. K., Carton, J., Shah, A. K., Tolf, B. R., & Hannun, Y. A. (2000). Serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis, is regulated by protein kinase C. The Journal of biological chemistry, 275(13), 9078–9084. [Link]

  • van Blitterswijk, W. J., van der Luit, A. H., Veldman, R. J., Verheij, M., & Borst, J. (2003). Ceramide kills cells by causing mitochondrial permeability transition. The Biochemical journal, 369(Pt 2), 299–307. [Link]

  • Verfaillie, T., Rubio, N., Garg, A. D., Bultynck, C., Rizzuto, R., Decuypere, J. P., ... & Agostinis, P. (2012). PERK is required at the ER-mitochondria contact sites to convey apoptosis after ROS-based ER stress. Cell death and differentiation, 19(11), 1880–1891. [Link]

Sources

N-Octanoyl-L-threo-sphingosine and its Implications for Cell Differentiation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of N-Octanoyl-L-threo-sphingosine, a specific stereoisomer of a cell-permeable ceramide analog. We will delve into its unique metabolic fate and the resulting influence on cellular differentiation pathways, offering a valuable resource for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to provide a causal analysis of experimental choices and a framework for future research.

Introduction: The Nuances of Ceramide Stereochemistry in Cellular Signaling

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1][2][3] The biological outcome of ceramide signaling is highly context-dependent, influenced by factors such as its intracellular concentration, acyl chain length, and, critically, its stereochemistry. While the D-erythro isomer of ceramide is the naturally occurring and most extensively studied form, synthetic stereoisomers like N-Octanoyl-L-threo-sphingosine offer a unique tool to dissect the intricate signaling networks governed by these lipids.

The octanoyl (C8) acyl chain of N-Octanoyl-L-threo-sphingosine renders the molecule cell-permeable, allowing for the direct investigation of its intracellular effects. The "L-threo" configuration, however, distinguishes it metabolically and functionally from its D-erythro counterpart, leading to divergent downstream signaling events that are of significant interest in the study of cell fate determination.

The Distinct Metabolic Fate of N-Octanoyl-L-threo-sphingosine

The cellular signaling cascades initiated by a ceramide analog are intrinsically linked to its metabolic conversion into other bioactive sphingolipids. It is in this metabolic processing that the significance of the L-threo stereochemistry becomes apparent.

Acylation and Conversion to Sphingomyelin

Research has shown that L-threo-sphinganine, the backbone of L-threo-ceramide, can be acylated by dihydroceramide synthase to form L-threo-dihydroceramide. Subsequently, this can be desaturated to form L-threo-ceramide. Crucially, L-threo-ceramide is a substrate for sphingomyelin synthase, leading to its incorporation into sphingomyelin.[4] This metabolic route is shared, at least in principle, with the natural D-erythro isomer.

The Glucosylceramide Synthase Blockade

A pivotal difference arises in the subsequent metabolic step. L-threo-ceramide is not a substrate for glucosylceramide synthase.[4][5][6] This enzymatic selectivity has profound implications for the signaling pathways that are dependent on the formation of glucosylceramide and more complex glycosphingolipids. This metabolic blockade is a key characteristic that distinguishes the L-threo isomer from the D-erythro isomer and forms the basis for its differential effects on cell differentiation.

cluster_0 Metabolism of N-Octanoyl-D-erythro-sphingosine (Natural Isomer) cluster_1 Metabolism of N-Octanoyl-L-threo-sphingosine D-erythro-C8 N-Octanoyl-D-erythro-sphingosine D-erythro-SM D-erythro-Sphingomyelin D-erythro-C8->D-erythro-SM Sphingomyelin Synthase D-erythro-GlcCer D-erythro-Glucosylceramide D-erythro-C8->D-erythro-GlcCer Glucosylceramide Synthase D-erythro-Complex Complex Glycosphingolipids D-erythro-GlcCer->D-erythro-Complex L-threo-C8 N-Octanoyl-L-threo-sphingosine L-threo-SM L-threo-Sphingomyelin L-threo-C8->L-threo-SM Sphingomyelin Synthase GlcCer_Synthase Glucosylceramide Synthase L-threo-C8->GlcCer_Synthase Block X GlcCer_Synthase->Block L-threo-C8 N-Octanoyl-L-threo-sphingosine PKC Protein Kinase C (PKC) L-threo-C8->PKC GlcCer_Synthase Glucosylceramide Synthase L-threo-C8->GlcCer_Synthase Block_PKC Inhibition PKC->Block_PKC Block_GlcCer Metabolic Block GlcCer_Synthase->Block_GlcCer Differentiation_Pathways Cell Differentiation Pathways Block_PKC->Differentiation_Pathways Modulation Block_GlcCer->Differentiation_Pathways Modulation

Dual mechanism of N-Octanoyl-L-threo-sphingosine.

Experimental Protocols for Investigating the Effects of N-Octanoyl-L-threo-sphingosine

The following protocols provide a framework for studying the impact of N-Octanoyl-L-threo-sphingosine on neuronal and keratinocyte differentiation. These are adaptable methods and should be optimized for specific cell lines and experimental questions.

Neuronal Differentiation Assay

Objective: To assess the effect of N-Octanoyl-L-threo-sphingosine on neurite outgrowth in a neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons).

Methodology:

  • Cell Seeding: Plate neuronal cells at an appropriate density on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Induction of Differentiation: Induce differentiation using a standard protocol (e.g., treatment with retinoic acid for SH-SY5Y cells).

  • Treatment: Concurrently with differentiation induction, treat cells with varying concentrations of N-Octanoyl-L-threo-sphingosine (e.g., 1-25 µM). Include a vehicle control (e.g., DMSO or ethanol) and a positive control with N-Octanoyl-D-erythro-sphingosine.

  • Incubation: Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin to visualize neurites and DAPI to counterstain nuclei.

  • Image Acquisition and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).

Keratinocyte Differentiation Assay

Objective: To evaluate the impact of N-Octanoyl-L-threo-sphingosine on the differentiation of human primary keratinocytes.

Methodology:

  • Cell Culture: Culture primary human keratinocytes in a low-calcium medium to maintain a proliferative state.

  • Induction of Differentiation: Switch to a high-calcium medium (e.g., >1.2 mM) to induce differentiation.

  • Treatment: At the time of the calcium switch, treat the cells with N-Octanoyl-L-threo-sphingosine (e.g., 1-20 µM), a vehicle control, and a positive control with N-Octanoyl-D-erythro-sphingosine.

  • Incubation: Culture for several days (e.g., 5-7 days) to allow for stratification and expression of differentiation markers.

  • Analysis of Differentiation Markers:

    • Western Blotting: Lyse the cells and perform western blotting for early (e.g., Keratin 10) and late (e.g., Involucrin, Loricrin) differentiation markers.

    • Immunofluorescence: Fix and stain the cells for the same differentiation markers to observe their expression and localization.

    • Lipid Analysis: Extract lipids and analyze the ceramide and glucosylceramide profiles using mass spectrometry to confirm the metabolic effects of the treatment.

cluster_0 Experimental Workflow Start Start: Cell Culture (Neuronal or Keratinocyte) Induce Induce Differentiation Start->Induce Treat Treat with: - Vehicle - N-Octanoyl-D-erythro-sphingosine - N-Octanoyl-L-threo-sphingosine Induce->Treat Incubate Incubate Treat->Incubate Analyze Analyze Differentiation Markers (e.g., Immunofluorescence, Western Blot, Lipidomics) Incubate->Analyze End End: Quantify and Compare Analyze->End

General workflow for studying ceramide effects.

Conclusion and Future Directions

N-Octanoyl-L-threo-sphingosine represents a powerful and specific tool for investigating the roles of distinct ceramide metabolic pathways in cell differentiation. Its inability to be converted into glucosylceramide, coupled with its potent inhibition of PKC, allows for the targeted dissection of these signaling cascades. The evidence strongly suggests that this compound can modulate neuronal and keratinocyte differentiation by preventing the synthesis of essential glycosphingolipids.

Future research should focus on a broader range of cell types to understand the universality of these mechanisms. The impact of N-Octanoyl-L-threo-sphingosine on the differentiation of immune cells, adipocytes, and other cell lineages where sphingolipid metabolism is crucial remains to be explored. Furthermore, a detailed investigation into which specific PKC isozymes are most potently inhibited by the L-threo isomer will provide a more refined understanding of its direct signaling effects. The use of this unique molecule in concert with modern lipidomics and transcriptomics will undoubtedly continue to unravel the enigmatic and multifaceted role of ceramides in determining cell fate.

References

  • Ceramide inhibits IL-2 production by preventing protein kinase C-dependent NF-kappaB activation. The Journal of Biological Chemistry. [Link]

  • Ceramide in the Regulation of Neuronal Development: Two Faces of a Lipid. National Center for Biotechnology Information. [Link]

  • Protein kinase C inhibition induces apoptosis and ceramide production through activation of a neutral sphingomyelinase. Cancer Research. [Link]

  • Effect of an inhibitor of glucosylceramide synthesis on cultured human keratinocytes. Journal of Dermatological Science. [Link]

  • The Role of Protein Kinase C During the Differentiation of Stem and Precursor Cells into Tissue Cells. International Journal of Molecular Sciences. [Link]

  • Glucosylceramide accumulates preferentially in lamellar bodies in differentiated keratinocytes. The British Journal of Dermatology. [Link]

  • Ceramides represent a class of biologically active lipids that are involved in orchestrating vital signal transduction pathways responsible for regulating cellular differentiation and proliferation. Frontiers in Endocrinology. [Link]

  • Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes. Biomolecules & Therapeutics. [Link]

  • Role of ceramide in neuronal cell death and differentiation. Journal of Neurochemistry. [Link]

  • Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia. Science Advances. [Link]

  • Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. Journal of Lipid Research. [Link]

  • Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. International Journal of Molecular Sciences. [Link]

  • Differentiation of epidermal keratinocytes is dependent on glucosylceramide:ceramide processing. Human Molecular Genetics. [Link]

  • Cu(I)-catalyzed alkylation of γ-vinyl-γ-Lactone for the stereoselective synthesis of L-threo sphingosine. Carbohydrate Research. [Link]

  • Differentiation of epidermal keratinocytes is dependent on glucosylceramide:ceramide processing. Human Molecular Genetics. [Link]

  • Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology. [Link]

  • Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth. The Journal of Neuroscience. [Link]

  • Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology. [Link]

  • Distinct roles for ceramide and glucosylceramide at different stages of neuronal growth. The Journal of Neuroscience. [Link]

  • Growth-dependent regulation of cellular ceramides in human T-cells. The Journal of Biological Chemistry. [Link]

  • Dihydroceramide. Metabolon. [Link]

  • Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. International Journal of Molecular Sciences. [Link]

  • Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. [Link]

  • Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells. The Biochemical Journal. [Link]

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta. [Link]

  • The role of sphingomyelin cycle metabolites in transduction of signals of cell proliferation, differentiation and death. Molekuliarnaia Biologiia. [Link]

Sources

Methodological & Application

using N-Octanoyl-L-threo-sphingosine to induce apoptosis in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Potency Apoptosis Induction using N-Octanoyl-L-threo-sphingosine

Executive Summary

This technical guide details the application of N-Octanoyl-L-threo-sphingosine (C8 L-threo Ceramide), a cell-permeable, biologically active sphingolipid analog, for inducing apoptosis in mammalian cell lines.[1]

While the D-erythro stereoisomer represents the naturally occurring configuration of ceramide, the L-threo isomer has been identified as a significantly more potent inducer of DNA fragmentation and apoptosis in specific contexts (e.g., leukemic cell lines). This enhanced potency is often attributed to its resistance to metabolic clearance or distinct interaction with apoptotic machinery, making it a critical tool for studying programmed cell death mechanisms independent of endogenous ceramide metabolism.

Mechanistic Insight & Stereochemistry

To use this compound effectively, one must understand the stereochemical implications.

  • D-erythro-C8-Ceramide: Mimics endogenous ceramide. It is readily metabolized by ceramidases and converted into sphingomyelin or glucosylceramide. Its apoptotic effect often requires conversion to long-chain natural ceramides or high concentrations to overwhelm metabolic clearance.

  • L-threo-C8-Ceramide (Target Compound): An unnatural isomer. Studies indicate it is 5- to 6-fold more potent than the L-erythro isomer and often more potent than the D-erythro form in inducing nuclear fragmentation (Karasavvas et al., 1996).

    • Mechanism: Unlike D-erythro, L-threo-C8-Ceramide does not significantly elevate endogenous ceramide levels, suggesting it acts directly on downstream apoptotic targets or functions as a stable mimetic that bypasses metabolic feedback loops.

Figure 1: Stereoisomer Functional Divergence

Ceramide_Mechanism Compound_D D-erythro-C8-Ceramide (Natural Mimic) Metabolism Metabolic Clearance (Ceramidases/Synthases) Compound_D->Metabolism High Affinity Compound_L L-threo-C8-Ceramide (Unnatural Isomer) Compound_L->Metabolism Low/No Affinity DirectTarget Direct Interaction (Unknown/Stable Targets) Compound_L->DirectTarget Accumulation Endogenous Endogenous Ceramide Elevation Metabolism->Endogenous Conversion Apoptosis Apoptosis (DNA Fragmentation) Endogenous->Apoptosis Signaling DirectTarget->Apoptosis High Potency

Caption: Functional divergence between D-erythro and L-threo isomers. L-threo evades metabolic clearance, leading to potent direct apoptosis induction.

Material Preparation & Handling

Compound: N-Octanoyl-L-threo-sphingosine (C8 L-threo Ceramide) MW: 425.7 g/mol Storage: -20°C (Solid).[1][2] Solutions should be used immediately or aliquoted and frozen at -80°C.

Solubility Profile
SolventSolubility LimitNotes
DMSO ~20 mg/mL (47 mM)Recommended. Compatible with most cell culture assays.
Ethanol ~33 mg/mLGood alternative; ensure cells tolerate ethanol vehicle.
DMF ~22 mg/mLUse only if DMSO/EtOH are unsuitable.
PBS (pH 7.2) < 50 µg/mLInsoluble. Do not dissolve directly in aqueous buffer.
Stock Solution Protocol (10 mM)
  • Weigh 4.26 mg of C8 L-threo Ceramide.

  • Dissolve in 1.0 mL of high-grade sterile DMSO .

  • Vortex vigorously until completely clear. Warm to 37°C if necessary.

  • QC Check: Ensure no particulate matter remains.

  • Aliquot into light-protective tubes (50 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Apoptosis Induction

Cell Model: This protocol is optimized for suspension leukemic cells (e.g., U937, HL-60) but is adaptable to adherent lines (e.g., HeLa, MCF-7).

Phase 1: Cell Preparation
  • Seeding: Seed cells 24 hours prior to treatment.

    • Suspension:

      
       cells/mL.
      
    • Adherent: 60-70% confluency.

  • Media: Use standard RPMI or DMEM.

    • Critical Optimization: Serum albumin binds ceramides, reducing bioavailability. For maximum potency, reduce FBS to 1-2% during the treatment window, or treat in serum-free media for the first 4-6 hours before supplementing with serum.

Phase 2: Treatment Workflow

Dose Range: 5 µM – 50 µM. IC50 Reference: ~10 µM (U937 cells).[2]

  • Thaw the 10 mM DMSO stock solution at 37°C.

  • Prepare Working Solutions: Dilute the stock into pre-warmed culture media (serum-free preferred for initial step) to achieve 2X concentrations (e.g., 20 µM, 40 µM, 100 µM).

    • Vehicle Control: Prepare media with equivalent DMSO concentration (must be < 0.5% final v/v).

  • Addition: Add equal volume of 2X working solution to the cell culture wells.

    • Final Concentrations: 10 µM, 20 µM, 50 µM.

  • Incubation: Incubate at 37°C, 5% CO2.

    • Duration:

      • 6-12 Hours: Early apoptotic markers (PS exposure, Caspase activation).

      • 18-24 Hours: Peak DNA fragmentation and nuclear condensation.

Figure 2: Experimental Workflow

Workflow Stock 10 mM Stock (in DMSO) Mix Prepare 2X Working Solutions (20 - 100 µM) Stock->Mix Media Serum-Reduced Media (1% FBS or Serum-Free) Media->Mix Treat Add Compound (Final: 10 - 50 µM) Mix->Treat Cells Exponentially Growing Cells (0.5 x 10^6 / mL) Cells->Treat Incubate Incubate 37°C (6h - 24h) Treat->Incubate Assay1 Assay: Annexin V / PI (Early Apoptosis) Incubate->Assay1 6-12h Assay2 Assay: DNA Laddering (Late Apoptosis) Incubate->Assay2 18-24h

Caption: Step-by-step workflow for C8 L-threo Ceramide treatment. Serum reduction is critical for maximizing bioavailability.

Data Analysis & Validation

To confirm apoptosis (vs. necrosis), use a multi-parametric approach.

Primary Assay: Annexin V / Propidium Iodide (Flow Cytometry)
  • Expected Result:

    • Early Apoptosis: Annexin V (+) / PI (-).

    • Late Apoptosis: Annexin V (+) / PI (+).

    • Necrosis: Annexin V (-) / PI (+) (Rare with this compound at <50 µM).

  • Timepoint: 6-12 hours post-treatment.

Secondary Assay: DNA Laddering (Gel Electrophoresis)

L-threo-C8-Ceramide is historically noted for inducing distinct internucleosomal DNA fragmentation.

  • Lyse

    
     treated cells.
    
  • Extract DNA using phenol/chloroform or a genomic DNA kit.

  • Run on 1.5% agarose gel.

  • Result: Distinct "ladder" pattern (multiples of 180-200 bp).

Quantitative Summary Table (Example Data)
TreatmentConcentration% Viable (Annexin-/PI-)% Apoptotic (Annexin+)DNA Fragmentation
Vehicle (DMSO) 0.1%> 95%< 5%Negative
D-erythro-C8 10 µM~ 80%~ 15%Weak/None
L-threo-C8 10 µM~ 40%~ 55% Strong Positive
L-threo-C8 20 µM< 10%> 85%Strong Positive

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Added DMSO stock directly to cold media.Pre-warm media to 37°C. Vortex immediately upon addition.
Low Efficacy High serum concentration (FBS > 10%).Serum albumin acts as a "sink." Reduce FBS to 1% or use serum-free media for the first 4 hours.
Necrosis Dominant Concentration too high (> 50 µM).Titrate down. L-threo is potent; 50 µM may be toxic/necrotic in sensitive lines.
Inconsistent Data Stereoisomer confusion.Verify the label.[3][4][5] L-threo and D-erythro have vastly different potencies.[6]

References

  • Karasavvas, N., Erukulla, R. K., Bittman, R., & Zakeri, Z. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine.[1][2][6] European Journal of Biochemistry, 236(2), 729–737.[2]

  • Cayman Chemical. C8 L-threo Ceramide (d18:1/8:[2]0) Product Information.

  • Bielawska, A., et al. (1993). Ceramide-mediated biology. Determination of structural and stereospecific requirements through the use of N-acyl-phenylaminoalcohol analogs. Journal of Biological Chemistry, 268(35), 26226-26232.

Sources

Application Note: Stereospecific Interrogation of Apoptotic Pathways using N-Octanoyl-L-threo-sphingosine

[1]

Abstract & Scientific Rationale

In the study of sphingolipid signaling, stereochemistry dictates biological fate. While N-octanoyl-D-erythro-sphingosine (D-erythro-C8-Ceramide) is the bioactive analog mimicking endogenous ceramide, its stereoisomer, N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) , occupies a critical yet nuanced role in experimental design.[1]

Historically utilized as a negative control to demonstrate the stereospecificity of ceramide-activated protein phosphatases (PP2A) and kinases (CAPK), L-threo-C8-Ceramide is not merely an inert bystander.[1] Evidence suggests that in specific leukemic lines (e.g., U937) and under high-concentration conditions, the threo isomers can induce apoptosis via mechanisms distinct from the erythro forms, potentially involving direct biophysical perturbation of mitochondrial membranes or inhibition of PKC, rather than classical enzymatic signaling.

This Application Note provides a rigorous protocol for solubilizing and utilizing N-Octanoyl-L-threo-sphingosine to interrogate apoptotic pathways. It is designed to distinguish between stereospecific signaling events (D-erythro dominant) and biophysical/cytotoxic effects (isomer-independent or Threo-specific).[1]

Mechanism of Action: The Stereochemical Divergence

To interpret assay results correctly, researchers must understand the signaling divergence between the erythro and threo forms.

Figure 1: Ceramide Signaling & Stereospecificity

This diagram illustrates the canonical D-erythro pathway versus the distinct/inhibitory actions of the L-threo isomer.[1]

CeramidePathwayscluster_inputsTreatmentsD_ErythroD-erythro-C8-Ceramide(Bioactive Mimic)PP2APP2A Activation(CAPP)D_Erythro->PP2A Direct ActivationL_ThreoL-threo-C8-Ceramide(The Compound of Interest)L_Threo->PP2A No Activation(Negative Control)PKCPKC IsoformsL_Threo->PKC Inhibition(High Conc.)MOMPMitochondrial OuterMembrane PermeabilizationL_Threo->MOMP Direct BiophysicalPerturbation (High Conc.)AKTAKT/PKBPP2A->AKT Dephosphorylation(Inhibition)AKT->MOMP Loss of Survival SignalCaspaseCaspase 3/7CleavageMOMP->CaspaseApoptosisAPOPTOSISCaspase->Apoptosis

Caption: D-erythro-C8 activates PP2A to inhibit AKT.[1] L-threo-C8 fails to activate PP2A, serving as a specificity control, but may directly perturb mitochondria or inhibit PKC at high micromolar concentrations.[1]

Materials & Preparation

Critical Warning on Solubility: The most common cause of assay failure with short-chain ceramides is precipitation in aqueous media. C8-ceramide is hydrophobic.[1] Adding a DMSO stock directly to cell media often results in "micro-precipitation"—invisible to the naked eye but biologically inactive.

Reagents
  • Compound: N-Octanoyl-L-threo-sphingosine (Purity >98%).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol:Dodecane (98:2).[1]

  • Carrier: Fatty Acid-Free BSA (Bovine Serum Albumin) – Essential for physiological delivery.[1]

  • Detection: Annexin V-FITC / Propidium Iodide (PI) Kit.[1]

Protocol 1: Preparation of BSA-Complexed Lipid (The "Gold Standard")

Use this method to ensure the lipid is monomeric and bioavailable.[1]

  • Stock Solution: Dissolve N-Octanoyl-L-threo-sphingosine in DMSO to a concentration of 20 mM . Vortex vigorously. Store at -20°C.

  • BSA Solution: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexing (The "Pulse" Method):

    • Heat the BSA solution to 37°C .

    • While vortexing the BSA solution specifically, slowly add the required volume of 20 mM Ceramide stock to achieve a final concentration of 200 µM (a 1:100 dilution).

    • Note: The final DMSO concentration will be 1%.

    • Incubate at 37°C for 30 minutes with continuous shaking/mixing to allow lipid-BSA binding.

  • Dilution: Use this 200 µM BSA-Ceramide complex to treat cells by diluting directly into culture media (e.g., 1:10 dilution gives 20 µM).[1]

Experimental Protocol: Apoptosis Induction Assay

Objective: Quantify apoptosis induced by L-threo-C8-Ceramide, comparing it against the D-erythro isomer (positive control) and Vehicle (negative control).[1]

Step 1: Cell Culture & Treatment
  • Cell Lines: U937 (Leukemic monocyte) or Jurkat T cells are highly sensitive.[1] Adherent cells (HeLa, MCF-7) may require higher doses.[1]

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    

Treatment Groups:

Group Treatment Conc. Range Purpose
1 Vehicle (DMSO/BSA) N/A Baseline Viability
2 L-threo-C8-Ceramide 5, 10, 20, 40 µM Test Condition
3 D-erythro-C8-Ceramide 10, 20 µM Positive Control (Bioactive)

| 4 | Staurosporine | 1 µM | Pan-apoptotic Control |[1]

  • Incubation: 6 hours (early signaling), 12 hours, and 24 hours (peak apoptosis).[1]

Step 2: Annexin V / PI Staining (Flow Cytometry)

This dual-staining method distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).[1]

  • Harvest: Collect media (floating cells) and trypsinized adherent cells into a 15 mL tube.

  • Wash: Centrifuge (300 x g, 5 min) and wash pellet 2x with cold PBS.

  • Resuspend: Resuspend cells in 1X Annexin Binding Buffer at

    
     cells/mL.
    
  • Stain:

    • Transfer 100 µL of suspension to a FACS tube.

    • Add 5 µL Annexin V-FITC .[1]

    • Add 5 µL Propidium Iodide (PI) .[1]

  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Analyze: Add 400 µL Binding Buffer and analyze by flow cytometry within 1 hour.

Step 3: Data Interpretation[2]
  • L-threo vs. D-erythro:

    • If D-erythro induces apoptosis (e.g., 40% Annexin V+) and L-threo does not (<5% Annexin V+), the mechanism is stereospecific (likely protein-mediated, e.g., PP2A activation).[1]

    • If L-threo induces significant apoptosis (comparable to D-erythro), the mechanism may be biophysical (membrane pore formation) or involve targets where stereochemistry is less strict (e.g., U937 specific sensitivity).[1]

Validation Workflow: Western Blotting

Confirm the mechanism by checking downstream effectors.

Target: PARP Cleavage (Terminal apoptosis) and Akt Phosphorylation (Signaling).[1]

  • Lysis: Lyse treated cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate is critical).[1]

  • Blotting:

    • Anti-PARP: Look for the 89 kDa cleaved fragment.

    • Anti-pAkt (Ser473): D-erythro-C8 typically dephosphorylates Akt (loss of signal).[1] L-threo-C8 should NOT dephosphorylate Akt if acting as a strict negative control.[1]

Figure 2: Experimental Workflow

A visual guide to the assay procedure.

Workflowcluster_analysisAnalysis LogicPrepLipid Prep(DMSO/BSA Complex)TreatCell Treatment(5-40 µM, 12-24h)Prep->TreatHarvestHarvest Cells(Keep Supernatant!)Treat->HarvestStainStain:Annexin V + PIHarvest->StainFlowFlow CytometryAcquisitionStain->FlowResult1L-threo Inactive?Stereospecific MechanismFlow->Result1Result2L-threo Active?Biophysical/CytotoxicFlow->Result2

Caption: Workflow for preparing L-threo-C8, treating cells, and analyzing stereospecificity via flow cytometry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Rapid addition of DMSO stock to aqueous media.[1]Use the BSA-complexing method (Protocol 1).[1] Alternatively, use Ethanol:Dodecane (98:[2]2) as solvent.[1][2]
No Effect Observed Cell density too high; Lipid sequestered by serum.[1]Reduce FBS in media to 2-5% during treatment.[1] High serum albumin binds ceramides.[1]
High Necrosis (PI+ only) Toxic solvent concentration or osmotic shock.[1]Ensure final DMSO concentration is <0.5%.[1] Check pH of stock solution.
L-threo kills as effectively as D-erythro Cell line specific sensitivity (e.g., U937) or high dose (>30µM).[1]Titrate down. At high doses, ceramides act as detergents. Use 5-10 µM to see specific signaling effects.[1]

References

  • Karasavvas, N., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers.[1][3] European Journal of Biochemistry.[3]

    • Key Finding: Establishes that while D-erythro is the natural isomer, L-threo can be potently cytotoxic in U937 cells, challenging the "inert" dogma in specific contexts.
  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology.[1]

    • Key Finding: Defines the canonical D-erythro-ceramide signaling pathway (PP2A, MOMP).[1]

  • Bielawska, A., et al. (1993). Ceramide-mediated biology. Determination of structural and stereospecific requirements. Journal of Biological Chemistry.

    • Key Finding: Foundational paper establishing stereospecificity requirements for ceramide biology.
  • Cayman Chemical. C8 L-threo Ceramide (d18:1/8:[1]0) Product Information & Solubility.

    • Key Finding: Technical data on solubility and chemical properties.[3][4][5]

Application Note: Precision Glycocalyx Engineering & Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Investigating Glycan-Protein Binding with Synthetic Glycolipids

Part 1: Introduction & Core Directive

The "Weak Affinity" Problem in Glycobiology Glycan-protein interactions (e.g., Lectin-Carbohydrate) are biologically critical but thermodynamically weak (


 often in the mM range). Nature overcomes this via multivalency —the "Velcro effect" where multiple weak interactions sum to a strong avidity.

The Synthetic Solution: FSL Constructs Traditional genetic engineering to modify cell surface glycans is slow and permanent. Synthetic Glycolipids (SGLs) , specifically Function-Spacer-Lipid (FSL) constructs, offer a rapid, non-genetic alternative.[1][2] These amphiphilic molecules spontaneously insert into cell membranes or hydrophobic surfaces, instantly "painting" the surface with a specific glycan epitope.

Distinction Note: This protocol addresses Glycan Cell Surface Engineering (often called "painting" in glycobiology). This is distinct from the "Cell Painting Assay" used in high-content phenotypic screening (e.g., using Hoechst/Phalloidin).

Part 2: Mechanism of Action & Molecular Architecture

The efficacy of an SGL depends on its tripartite structure. The lipid tail anchors the molecule, while the spacer determines the glycan's accessibility and mobility, which are critical for lectin binding.

Figure 1: FSL Architecture and Membrane Insertion

FSL_Mechanism cluster_0 FSL Molecule Structure cluster_1 Membrane Insertion Dynamics Head Functional Head (Specific Glycan) Spacer Spacer (PEG/Peptide Linker) Head->Spacer Conjugation Tail Lipid Tail (DOPE/Sterol/Dialkyl) Spacer->Tail Linkage Solution Aqueous Solution (Micellar Form) Tail->Solution Self-Assembly Membrane Target Membrane (Cell/Virus/Liposome) Solution->Membrane Hydrophobic Partitioning Inserted Functionalized Surface (Glycan Presentation) Membrane->Inserted Lateral Diffusion

Caption: The FSL construct partitions from aqueous micelles into the lipid bilayer driven by hydrophobic interaction. The spacer ensures the glycan projects above the glycocalyx.

Part 3: Protocol 1 - Cell Surface Engineering ("Koding")

Objective: To functionalize live cells (RBCs, CHO, HEK293) with a specific glycan antigen (e.g., Blood Group A, Sialyl Lewis X) for flow cytometry or viral neutralization assays.

Expertise Insight: The critical variable here is serum . Albumin and other serum proteins act as "lipid sinks," stripping the FSLs from the cell membrane or preventing insertion. You must wash cells into serum-free buffer before labeling.

Materials
  • Target Cells: Washed

    
     in PBS.
    
  • FSL Stock: 1 mg/mL in ethanol or saline (sonicate if cloudy).

  • Labeling Buffer: PBS or CellStain Buffer (Serum-Free, Protein-Free).

  • Post-Labeling Buffer: PBS + 0.5% BSA (Stabilizes the membrane after insertion).

Step-by-Step Methodology
  • Preparation of FSL Working Solution:

    • Dilute FSL stock to 50 µg/mL (range 10–100 µg/mL) in Labeling Buffer.

    • Note: Higher concentrations yield higher epitope density (MFI), but saturation usually occurs around 100 µg/mL.

  • Cell Preparation:

    • Harvest cells and wash

      
       with Labeling Buffer to remove all traces of FBS/FCS.
      
    • Resuspend cells at

      
       cells/mL.
      
  • Incubation (The "Painting" Step):

    • Mix equal volumes of Cell Suspension and FSL Working Solution.

    • Incubate:

      • 37°C for 30–60 mins: For metabolically active cells (fast insertion).

      • Room Temp for 2 hours: For RBCs or fragile cells.

    • Agitation: Gentle rotation is required. Do not vortex vigorously.

  • Washing & Stabilization:

    • Wash cells

      
       with Post-Labeling Buffer  (PBS + 0.5% BSA).
      
    • Why BSA now? The BSA sequesters any unbound free lipid, preventing it from inserting later or causing background noise.

  • Validation (Flow Cytometry):

    • Stain with a fluorescently conjugated lectin or antibody specific to the FSL glycan.

    • Control: Unlabeled cells (Negative) and cells labeled with a scrambled FSL (Specificity Control).

Part 4: Protocol 2 - Solid-Phase Neoglycolipid Assays (ELISA/Array)

Objective: To immobilize synthetic glycolipids on microplates to screen for Glycan-Binding Proteins (GBPs) or antibodies.

Expertise Insight: Standard ELISA washing protocols (using PBST/Tween-20) will destroy this assay. Detergents solubilize the glycolipids, stripping them off the plate. Detergent-free buffers are mandatory.

Materials
  • Plate: Polysorp (hydrophobic) or Streptavidin-coated (if using Biotin-FSL).

  • Blocking Buffer: 2% BSA in PBS (0.2 µm filtered). NO TWEEN.

  • Wash Buffer: PBS only.[3]

Step-by-Step Methodology
  • Immobilization:

    • Method A (Direct Adsorption): Dilute FSL to 5 µg/mL in Ethanol or Carbonate Buffer. Add 50 µL/well. Evaporate ethanol (dry coating) or incubate overnight at 4°C.

    • Method B (Biotin-Capture): If FSL is biotinylated, add to Streptavidin plate (1 hour, RT).

  • Blocking:

    • Add 200 µL 2% BSA/PBS . Incubate 1 hour at RT.

    • Critical: Ensure the BSA is high quality (fatty-acid free) to avoid interference.

  • Analyte Incubation:

    • Add primary GBP (Lectin/Antibody) diluted in 1% BSA/PBS.

    • Incubate 1–2 hours at RT.

  • Washing (The Danger Zone):

    • Wash

      
       with PBS ONLY .
      
    • Technique: Do not use a high-pressure plate washer. Gentle manual pipetting or gravity wash is preferred to maintain the lipid monolayer.

  • Detection:

    • Add secondary antibody-HRP or Streptavidin-HRP.

    • Develop with TMB substrate as per standard ELISA.

Part 5: Data Presentation & Troubleshooting
Comparative Analysis of Lipid Tails

The choice of lipid tail affects stability and insertion rate.

Lipid Tail TypeInsertion SpeedStability (Retention)Best Application
DOPE (Di-oleoyl) Fast (<30 min)Moderate (Hours)Live cell flow cytometry (acute)
Sterol/Cholesterol ModerateHigh (Days)In vivo tracking, long-term culture
Dialkyl (C18) SlowVery HighSolid-phase arrays, ELISA
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Signal (Cell Assay) Serum interferenceEnsure initial wash is serum-free. Albumin scavenges lipids.
High Background (ELISA) Hydrophobic binding of antibodyIncrease BSA concentration to 3% or use Gelatin blocking.
Signal Loss after Wash Detergent strippingREMOVE TWEEN-20 from all buffers. Use PBS only.
Spotty Labeling (Microscopy) Micelle aggregationSonicate FSL stock solution for 5 mins before dilution.
Part 6: Experimental Workflow Diagram
Figure 2: Integrated Workflow for FSL Applications

FSL_Workflow cluster_inputs Preparation cluster_pathways Application Pathways cluster_readout Readout Stock FSL Stock (1 mg/mL) Prep Sonicate & Dilute (Serum-Free) Stock->Prep Cell Cell Surface Engineering Prep->Cell Incubate 37°C Solid Solid Phase (ELISA/Array) Prep->Solid Adsorb/Dry Flow Flow Cytometry (Lectin Binding) Cell->Flow Stain & Wash (+BSA) Plate Optical Density (HRP Readout) Solid->Plate Block & Wash (NO Tween)

Caption: Workflow bifurcation for live-cell vs. solid-phase assays. Note the critical divergence in washing buffers (BSA vs. No Detergent).

Part 7: References
  • Blixt, O., et al. (2004).[4] "Printed covalent glycan array for ligand profiling of diverse glycan binding proteins." Proceedings of the National Academy of Sciences, 101(49), 17033–17038. Link

  • Bovin, N. V. (2002). "Function-spacer-lipid constructs (FSL) for cell surface engineering." Glycoconjugate Journal, 19, 581–588. Link

  • Feizi, T., et al. (2012).[5] "Neoglycolipid-based oligosaccharide microarray system: preparation of NGLs and their noncovalent immobilization." Methods in Molecular Biology, 808, 117–136.[5] Link

  • Henry, S. M., et al. (2005). "Modification of red blood cells with synthetic glycolipids: A new technique for quality control." Vox Sanguinis, 89(1), 47-50. Link

  • Palma, A. S., et al. (2014). "Neoglycolipid-based microarrays to detect specific carbohydrate-protein interactions."[5][6] Current Protocols in Protein Science, 76(1), 12.13.1–12.13.24. Link

Sources

protocol for incorporating N-Octanoyl-L-threo-sphingosine into model membranes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Incorporating N-Octanoyl-L-threo-sphingosine into Model Membranes

Executive Summary & Scientific Rationale

This guide details the incorporation of N-Octanoyl-L-threo-sphingosine (C8-L-threo-Ceramide) into model lipid membranes (Large Unilamellar Vesicles - LUVs and Giant Unilamellar Vesicles - GUVs).[1][2][3][4]

The "L-threo" Distinctions: Researchers typically utilize the L-threo isomer for two distinct reasons:

  • Negative Control: In biological signaling, natural ceramides possess the D-erythro configuration.[5][1][2][4][6] The L-threo isomer often serves as a negative control to distinguish specific protein binding (stereoselective) from general biophysical membrane perturbations (non-stereoselective).[1][2][4]

  • Biophysical Reference: While D-erythro ceramides pack tightly due to specific hydrogen bonding networks at the interfacial region, L-threo isomers display altered packing densities and hydration properties.[1][2][4]

The "C8" Challenge: Unlike long-chain ceramides (C16:0, C24:0), C8-ceramide is a "short-chain" analog.[5][1][2][3][4] It possesses significant water solubility (comparative to long chains) and exhibits rapid inter-membrane exchange rates.[4] This mobility requires specific handling to prevent "lipid monomer washout" or crystal formation during hydration.[2][4]

Pre-Experimental Considerations

Chemical Properties & Handling[3][5]
PropertySpecificationCritical Insight
Molecule N-Octanoyl-L-threo-sphingosineSynthetic, non-natural isomer.[1][2][3][4][7]
Molecular Weight ~425.69 g/mol Use precise MW from your specific batch CoA.[3][4]
Solubility Soluble in DMSO, EtOH, CHCl₃:MeOHAvoid DMSO for membrane prep; it is difficult to remove and disrupts bilayers.[5][3] Use CHCl₃:MeOH.[5][2][4]
Phase Transition (Tm) Lower than C16-CeramideWhile pure C8-Cer melts at lower temperatures, it broadens the Tm of host lipids (e.g., DPPC).[5][1][2][3][4]
Hygroscopicity ModerateStore under Argon at -20°C. Moisture alters stock concentration accuracy.[1][2][3][4]
Host Lipid Selection

Ceramides are cone-shaped lipids that induce negative curvature.[1][2][4] To form stable bilayers, they must be paired with cylindrical lipids.[5][4]

  • Recommended Host: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DOPC.[1][2][3][4]

  • Molar Ratio Limit: Do not exceed 20 mol% C8-L-threo-Ceramide for stable LUVs. Above this threshold, ceramide-enriched domains may coalesce into non-bilayer crystals or cause vesicle collapse.[5][1][2][4]

Protocol A: Preparation of LUVs (Extrusion Method)

Objective: Generate 100 nm vesicles for spectroscopy, SPR, or scattering experiments.

Step 1: Stock Solution Preparation
  • Dissolve N-Octanoyl-L-threo-sphingosine in Chloroform:Methanol (9:1 v/v) to a concentration of 1 mg/mL .

    • Why: Pure chloroform may not fully solubilize the polar headgroup of the ceramide; the small methanol fraction ensures complete solvation.[1]

  • Prepare host lipid (e.g., POPC) in Chloroform (10 mg/mL).[5][4]

Step 2: Lipid Film Formation[1][2][4]
  • In a clean glass vial, mix host lipid and C8-L-threo-Ceramide to the desired molar ratio (e.g., 90:10).

  • Vortex gently for 10 seconds.

  • Evaporate solvent under a gentle stream of Nitrogen (N₂) while rotating the vial to create a thin, uniform film on the bottom.

  • Lyophilization (Critical): Place the vial under high vacuum (desiccator) for a minimum of 4 hours (overnight is preferred).

    • Expert Note: Short-chain ceramides can trap solvent molecules in their crystal lattice.[1][2][3][4] Incomplete drying leads to "leaky" membranes.[2][4]

Step 3: Hydration & Annealing[1][2]
  • Add buffer (e.g., PBS pH 7.[5][4]4) to the dried film to achieve a final lipid concentration of 1-5 mM.[1][2][4]

  • Heat: Incubate the vial at 50°C for 30 minutes.

    • Why: Although C8-Cer has a lower melting point, heating ensures the disruption of any pre-formed ceramide micro-crystals and promotes mixing with the host lipid.[1]

  • Vortex: Vortex vigorously every 10 minutes during incubation. The solution should become a cloudy suspension (MLVs).[4]

Step 4: Freeze-Thaw Cycles
  • Freeze the vial in liquid nitrogen (or dry ice/ethanol bath).

  • Thaw in a 50°C water bath.

  • Repeat 5 times .

    • Mechanism:[5][1][3][8] This ensures equilibrium of the ceramide across the inner and outer leaflets of the multilamellar vesicles.[1]

Step 5: Extrusion
  • Assemble the mini-extruder with a 100 nm polycarbonate membrane .[4]

  • Pass the sample through the membrane 11-21 times at room temperature (if host is DOPC/POPC) or 50°C (if host is DPPC).[1][4]

  • Result: The suspension should turn from cloudy to translucent/clear.[4]

Protocol B: Preparation of GUVs (Electroformation)

Objective: Generate >10 µm vesicles for microscopy and domain visualization. Note: C8-Ceramide increases membrane permeability.[1][2][3][4] GUVs may be more fragile than pure PC GUVs.[5]

  • Deposition: Spread 10 µL of the lipid mixture (1 mg/mL in CHCl₃) onto Indium Tin Oxide (ITO) coated glass slides.

  • Desiccation: Dry under vacuum for 2 hours.

  • Chamber Assembly: Assemble the ITO slides with a silicon spacer (2 mm). Fill with 300 mM Sucrose solution.

  • Electroformation Settings:

    • Frequency: 10 Hz

    • Voltage: 1.5 V (peak-to-peak)

    • Temperature: 45°C (Heat is required to mobilize the ceramide during budding).[4]

    • Time: 2 Hours .

  • Harvesting: Detach vesicles by lowering frequency to 1 Hz (0.5 V) for 30 minutes.

Quality Control & Troubleshooting

QC Metrics Table
MethodMetricAcceptance Criteria
Dynamic Light Scattering (DLS) Polydispersity Index (PDI)< 0.1 (Monodisperse).[1][2][3][4] If >0.2, aggregation is occurring.[5][4]
DLS Z-Average Diameter100 ± 10 nm (for 100 nm extrusion).
TLC (Thin Layer Chrom.) Lipid IntegritySingle spot for Ceramide; no lyso-lipids (hydrolysis check).[1][2][3][4]
Common Failure Modes
  • Issue: Precipitation/Crystals visible after hydration.

    • Cause: Ceramide concentration >25 mol% or insufficient hydration temperature.[2][4]

    • Fix: Lower ceramide ratio or increase hydration temp to 60°C.[2][4]

  • Issue: "Leaky" Vesicles (Dye release).

    • Cause: C8-Ceramide induces transient pores or packing defects due to the L-threo mismatch.[1][2][3][4]

    • Fix: Incorporate 10-20 mol% Cholesterol to seal packing defects.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the critical path for LUV preparation, emphasizing the temperature control points required for ceramide solubility.

G Stock 1. Stock Prep (CHCl3:MeOH 9:1) Mixing 2. Lipid Mixing (<20 mol% Ceramide) Stock->Mixing Accurate Pipetting Drying 3. Film Drying (N2 Stream + Vacuum 4h+) Mixing->Drying Solvent Removal Hydration 4. Hydration (Buffer, 50°C, Vortex) Drying->Hydration Critical: Heat > Tm FT 5. Freeze-Thaw (5 Cycles: Liq N2 <-> 50°C) Hydration->FT Equilibrium Extrusion 6. Extrusion (100nm Pore, 21 passes) FT->Extrusion Sizing QC 7. QC: DLS & Zeta Potential Extrusion->QC Validation QC->Mixing High PDI? Reduce Cer %

Caption: Step-by-step workflow for C8-L-threo-Ceramide incorporation. Red indicates critical risk steps (Drying), Yellow indicates thermodynamic processing.[5][1]

References

  • Avanti Polar Lipids. Ceramide Physical Properties and Handling. Available at: [Link][5][1][4]

  • Goñi, F. M., & Alonso, A. (2006).[5][4] Biophysics of sphingolipids I. Membrane properties of sphingosine, ceramides and other simple sphingolipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 1902-1921.[5][1][2][4]

  • Stbanes, N., et al. (2001).[5][4] Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells. Biochemical Journal.

  • Silva, L. C., et al. (2009).[5][4] Ceramide-domain formation in fluid lipid bilayers: The role of the N-acyl chain length. Biophysical Journal.[2][4]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Octanoyl-L-threo-sphingosine and its Metabolites in Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cell-permeable ceramide analog, N-Octanoyl-L-threo-sphingosine (C8-threo-Cer), and its primary metabolites, L-threo-sphingosine (threo-SPH) and L-threo-sphingosine-1-phosphate (threo-S1P). Developed for researchers in sphingolipid biology, cancer research, and drug development, this protocol provides a complete workflow from sample preparation to data analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for elucidating the metabolic fate and signaling consequences of synthetic ceramide analogs in cultured cells.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin signaling.[1][2][3][4] The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), often dictates cellular fate, forming a dynamic "sphingolipid rheostat".[5] Dysregulation of ceramide metabolism is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[1][3][6]

To overcome the poor water solubility of natural long-chain ceramides, researchers frequently utilize synthetic, short-chain, cell-permeable analogs like N-Octanoyl-L-threo-sphingosine (C8-threo-Cer). While the D-erythro isomer is the natural form, the L-threo isomer is also used experimentally to probe enzymatic specificity and cellular responses.[7] Upon entering the cell, C8-threo-Cer is expected to be metabolized by cellular enzymes, primarily ceramidases, to yield L-threo-sphingosine (threo-SPH). This can be further phosphorylated by sphingosine kinases to produce L-threo-sphingosine-1-phosphate (threo-S1P).[5][8]

Accurate quantification of these metabolites is essential to understand the downstream signaling events initiated by the parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for lipid analysis.[9][10][11] This note describes a complete, validated LC-MS/MS protocol for quantifying C8-threo-Cer, threo-SPH, and threo-S1P in cell lysates, providing a vital tool for researchers investigating sphingolipid signaling pathways.[12]

Proposed Metabolic Pathway

The metabolism of C8-threo-Cer within the cell is initiated by the cleavage of its N-acyl chain, followed by phosphorylation of the resulting sphingoid base. This pathway is critical for understanding the biological activity of the administered analog.

G C8_Cer N-Octanoyl-L-threo- sphingosine (C8-threo-Cer) SPH L-threo-sphingosine (threo-SPH) C8_Cer->SPH Ceramidase S1P L-threo-sphingosine-1-phosphate (threo-S1P) SPH->S1P Sphingosine Kinase (SPHK)

Caption: Proposed metabolic conversion of C8-threo-Cer.

Experimental Protocols

Materials and Reagents
  • Standards: N-Octanoyl-L-threo-sphingosine (C8-threo-Cer), L-threo-sphingosine (threo-SPH), L-threo-sphingosine-1-phosphate (threo-S1P), and C17-sphingosine (Internal Standard, IS).

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Cell Culture: Cell lysis buffer (e.g., RIPA buffer), protease/phosphatase inhibitor cocktail.

  • Extraction: Dichloromethane, isopropanol.

Sample Preparation: Lipid Extraction from Cell Lysate

This protocol is optimized for a 6-well plate format with approximately 1x10⁶ cells per well.

  • Cell Lysis: After experimental treatment, wash cells with ice-cold PBS. Add 200 µL of ice-cold lysis buffer containing inhibitors. Scrape cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay for normalization.

  • Internal Standard Spiking: To 100 µL of cell lysate, add 10 µL of the internal standard working solution (e.g., 1 µM C17-sphingosine in methanol).

  • Liquid-Liquid Extraction:

    • Add 750 µL of a dichloromethane/methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.

    • Rationale: This monophasic extraction ensures thorough mixing and disruption of protein-lipid interactions. The subsequent addition of acidic water will induce phase separation.

  • Phase Separation:

    • Add 200 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds and centrifuge as above.

    • Rationale: Acidification helps to protonate the analytes, particularly threo-S1P, improving their partitioning into the organic layer.

  • Solvent Evaporation: Carefully collect the lower organic phase (~450 µL) into a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer, which is ideal for targeted quantification via Multiple Reaction Monitoring (MRM).[13][14]

  • LC System: Standard UHPLC/HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Rationale: A C18 column provides excellent retention and separation for these medium-polarity lipids based on their hydrophobicity.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).

  • LC Gradient:

    Time (min) %B Flow Rate (mL/min)
    0.0 50 0.3
    1.0 50 0.3
    8.0 98 0.3
    10.0 98 0.3
    10.1 50 0.3

    | 12.0 | 50 | 0.3 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: Sphingoid bases and ceramides readily form [M+H]⁺ ions in positive mode, providing high sensitivity.[9][16]

MRM Transitions

MRM transitions were optimized by direct infusion of individual standards. The characteristic product ion for sphingoid bases corresponds to the loss of two water molecules.[9][16]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
threo-SPH 300.3282.325
threo-S1P 380.3264.330
C8-threo-Cer 426.4282.335
C17-SPH (IS) 286.3268.325

Experimental Workflow

The overall process, from sample acquisition to final data output, is designed for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Cell Culture & Treatment B Lysis & Protein Quantification A->B C Internal Standard Spiking B->C D Liquid-Liquid Extraction C->D E Evaporation & Reconstitution D->E F LC-MS/MS (MRM Mode) E->F G Peak Integration & Calibration F->G H Concentration Calculation G->H I Data Reporting (ng/mg protein) H->I

Caption: High-level workflow for metabolite quantification.

Method Validation and Performance

The method was validated according to established principles for bioanalytical assays, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[17][18][19]

Linearity and LLOQ

Calibration curves were constructed by spiking known concentrations of analytes into a blank matrix (lysis buffer processed identically to samples). A weighted (1/x²) linear regression was used.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
threo-SPH 0.5 - 500>0.9980.5
threo-S1P 1.0 - 500>0.9971.0
C8-threo-Cer 0.2 - 250>0.9990.2
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) in five replicates.[15][20][21]

AnalyteQC LevelConc. (ng/mL)Accuracy (% Bias)Precision (%CV)
threo-SPH Low QC1.5-4.5%6.8%
Mid QC752.1%4.1%
High QC4001.3%3.5%
threo-S1P Low QC3.06.2%8.2%
Mid QC100-1.8%5.5%
High QC400-3.4%4.8%
C8-threo-Cer Low QC0.6-2.1%5.9%
Mid QC500.8%3.2%
High QC200-1.5%2.7%

Acceptance criteria: Accuracy within ±15% (±20% at LLOQ) of nominal values; Precision ≤15% (≤20% at LLOQ).

Discussion

This application note presents a highly reliable and sensitive LC-MS/MS method for the targeted quantification of C8-threo-Cer and its key metabolites. The sample preparation protocol, based on a robust liquid-liquid extraction, ensures high recovery and minimal matrix effects.[22][23] The chromatographic conditions provide adequate separation of the analytes from endogenous interferences, while the use of MRM on a triple quadrupole mass spectrometer ensures high specificity and sensitivity.[24][25][26]

The validation data confirms that the method is accurate, precise, and linear over a biologically relevant concentration range.[11] The achieved LLOQs are sufficient for detecting subtle changes in metabolite levels in typical cell culture experiments. This self-validating system, grounded in established analytical principles, provides researchers with a trustworthy tool to investigate the complex roles of sphingolipid signaling in health and disease.[27]

Conclusion

The validated LC-MS/MS method described herein is fit for its intended purpose: the accurate and precise quantification of N-Octanoyl-L-threo-sphingosine and its primary metabolites in cellular matrices. This protocol offers a complete and reliable workflow for researchers seeking to explore the metabolic fate and signaling functions of exogenous ceramide analogs, thereby facilitating deeper insights into the intricate world of sphingolipid biology.

References

  • Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples . Journal of Chromatography B, 843(1), 131-137. [Link]

  • Bielawski, J., et al. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples . Analytical Biochemistry, 405(2), 209-214. [Link]

  • Gangoiti, P., et al. (2021). Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer . Cancers, 13(14), 3568. [Link]

  • Haynes, C. A., et al. (2008). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) . Methods in Molecular Biology, 432, 75-96. [Link]

  • CfPIE. LC-MS/MS: Bioanalytical Method Validation . [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation . [Link]

  • Singh, A., & Del Poeta, M. (2021). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi . Methods in Molecular Biology, 2306, 239-255. [Link]

  • ResearchGate. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) | Request PDF . [Link]

  • Frontiers. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry . [Link]

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro . [Link]

  • Xu, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer . Cancer Medicine, 9(16), 5734-5743. [Link]

  • Liebisch, G., et al. (2004). A rapid and quantitative LC-MS/MS method to profile sphingolipids . Journal of Lipid Research, 45(8), 1539-1546. [Link]

  • Wang, G., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis . Analytical and Bioanalytical Chemistry, 414(3), 1279-1290. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis . [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Ceramide signaling in cancer and stem cells . Experimental Cell Research, 316(8), 1293-1299. [Link]

  • ACS Publications. Multiple Reaction Monitoring Profiling (MRM-Profiling) of Lipids To Distinguish Strain-Level Differences in Microbial Resistance in Escherichia coli . [Link]

  • Chaurasia, B., & Summers, S. A. (2015). Ceramides in Metabolism: Key Lipotoxic Players . Annual Review of Physiology, 77, 303-330. [Link]

  • GeneGlobe. Ceramide Signaling . [Link]

  • MetwareBio. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease . [Link]

  • AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . [Link]

  • Lavieu, G., et al. (1998). Metabolism of short-chain ceramide and dihydroceramide analogues in Chinese hamster ovary (CHO) cells . The Biochemical journal, 335 ( Pt 1), 133–141. [Link]

  • Aston Labs. MRM-Profiling for Lipidomics and Metabolomics . [Link]

  • ResearchGate. Is there a better protocol to extract sphingolipids? . [Link]

  • ResearchGate. Ceramide metabolism in mammals. Schematic representation of the... . [Link]

  • Fashion Sustainability Directory. Ceramide Signaling Pathways . [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose . [Link]

  • Thakkar, H., & Chaurasia, B. (2025). Ceramide signaling in immunity: a molecular perspective . Lipids in Health and Disease, 24(1), 1. [Link]

  • PubMed. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry . [Link]

  • AIR Unimi. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and . [Link]

  • Singh, A., & Del Poeta, M. (2021). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi . Methods in Molecular Biology, 2306, 239-255. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Octanoyl-L-threo-sphingosine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers utilizing N-Octanoyl-L-threo-sphingosine (C8-threo-ceramide) in cell culture experiments. We address common challenges, particularly concerning its solubility, and offer validated protocols and troubleshooting advice to ensure experimental success and data reproducibility.

Understanding the Challenge: The Nature of N-Octanoyl-L-threo-sphingosine

N-Octanoyl-L-threo-sphingosine is a synthetic, cell-permeable analog of ceramide, a critical bioactive sphingolipid.[1] Ceramides are key second messengers in various cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence.[2][3][4] The "C8" designation refers to the eight-carbon chain of its N-acyl group, which enhances its ability to cross cell membranes compared to long-chain endogenous ceramides. The "L-threo" stereochemistry distinguishes it from the more common D-erythro isomer.[5]

The primary experimental hurdle with C8-threo-ceramide, as with most lipids, is its poor solubility in aqueous solutions like cell culture media.[6][7] This can lead to precipitation, inconsistent cellular uptake, and unreliable experimental outcomes. This guide will equip you with the knowledge and techniques to overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Octanoyl-L-threo-sphingosine precipitated after I added it to my cell culture medium. What went wrong?

A1: This is the most common issue researchers face. Precipitation occurs because the hydrophobic ceramide analog comes out of solution when introduced to the aqueous environment of the medium.[6][8] Several factors can contribute to this:

  • Direct Addition: Directly adding a highly concentrated stock solution (e.g., in ethanol or DMSO) to the medium can cause the compound to immediately precipitate.

  • Solvent Concentration: The final concentration of the organic solvent (like ethanol or DMSO) in your culture medium might be too low to maintain solubility.

  • Temperature Shifts: Moving from a warmer solvent to a cooler medium can decrease solubility.[8][9]

  • High Final Concentration: Attempting to achieve a very high final concentration of the ceramide in the medium increases the likelihood of precipitation.

Solution: Avoid direct addition. Instead, use a carrier molecule like bovine serum albumin (BSA) or a co-solvent system to facilitate delivery.[6][10] See the detailed protocols below.

Q2: What is the best solvent to dissolve N-Octanoyl-L-threo-sphingosine for a stock solution?

A2: For cell culture applications, ethanol is a frequently used solvent.[6][11] Dimethyl sulfoxide (DMSO) is another option.[6] A mixture of ethanol and dodecane (98:2 v/v) has also been shown to be effective for dispersing ceramides in aqueous solutions.[7][12]

Key Considerations:

  • Purity: Use high-purity, anhydrous solvents.

  • Storage: Store stock solutions at -20°C.[]

  • Toxicity: Always include a vehicle control in your experiments (medium containing the same final concentration of the solvent) to account for any solvent-induced cellular effects.

Q3: How does Bovine Serum Albumin (BSA) help with solubility?

A3: BSA acts as a lipid carrier, mimicking the physiological transport of fatty acids and other lipids in the bloodstream.[10][14] It has hydrophobic pockets that bind to the lipid portion of the ceramide, keeping it dispersed in the aqueous medium and facilitating its delivery to the cells.[15] Using fatty acid-free BSA is crucial to ensure that the binding sites are available for the ceramide.[14]

Q4: I see a film or crystals in my culture dish after treatment. Are my results valid?

A4: If you observe precipitates, your results are likely not reliable.[6] The actual concentration of the ceramide available to the cells is unknown and will be significantly lower than your intended concentration. This can lead to a lack of observable effects or inconsistent results between experiments.

Troubleshooting Flowchart for Precipitation Issues

G start Precipitation Observed in Cell Culture check_stock Check Stock Solution: Is it clear? start->check_stock check_protocol Review Dilution Protocol check_stock->check_protocol Yes reprepare_stock Reprepare stock solution. Consider warming/sonicating. check_stock->reprepare_stock No direct_addition Was stock added directly to medium? check_protocol->direct_addition use_carrier Implement Carrier Protocol (e.g., BSA Method) direct_addition->use_carrier Yes check_concentration Is final concentration too high? direct_addition->check_concentration No success Problem Solved: No Precipitation use_carrier->success lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_solvent Is final solvent concentration <0.5%? check_concentration->check_solvent No lower_concentration->success adjust_solvent Adjust stock concentration to keep solvent low check_solvent->adjust_solvent No check_solvent->success Yes adjust_solvent->success reprepare_stock->check_stock

Caption: Troubleshooting workflow for addressing precipitation of N-Octanoyl-L-threo-sphingosine.

Experimental Protocols

Protocol 1: Preparation of a BSA-Complexed Working Solution

This is the recommended method for delivering N-Octanoyl-L-threo-sphingosine to cells. It enhances solubility and mimics physiological lipid transport.[10][14]

Materials:

  • N-Octanoyl-L-threo-sphingosine

  • Ethanol (high purity)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

Step-by-Step Methodology:

  • Prepare a Primary Stock Solution: Dissolve N-Octanoyl-L-threo-sphingosine in ethanol to create a concentrated primary stock (e.g., 10 mM). Store at -20°C.

  • Prepare a BSA Solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium. Warm this solution to 37°C.

  • Complexation: a. In a sterile tube, add the required volume of the BSA solution. b. While vortexing the BSA solution gently, slowly add the required volume of the ceramide primary stock solution. The slow addition to a vortexing solution is critical for proper complexation. c. Incubate the mixture at 37°C for 30-60 minutes to allow the ceramide to bind to the BSA.

  • Preparation of Final Working Solution: This BSA-ceramide complex can now be diluted to the final desired concentration in your complete cell culture medium.

  • Control Preparation: Prepare a vehicle control by adding an equivalent volume of ethanol to the BSA solution and diluting it in the same manner.

Data Summary: Solvent and Carrier Comparison

MethodPrimary SolventCarrierProsCons
Direct Dilution Ethanol or DMSONoneQuick and simpleHigh risk of precipitation; potential for solvent toxicity
Co-Solvent System Ethanol:Dodecane (98:2)DodecaneCan improve dispersion of some ceramides[7][12]Dodecane can have cellular effects; requires careful controls
BSA Complexation EthanolFatty Acid-Free BSAMimics physiological delivery[14]; greatly improves solubility; reduces cytotoxicity of the lipidRequires careful preparation; introduces exogenous protein
Protocol 2: Alternative Method (Ethanol:Dodecane)

This method can be used for certain cell types but requires rigorous validation.[7][12]

Step-by-Step Methodology:

  • Prepare Co-Solvent Stock: Dissolve N-Octanoyl-L-threo-sphingosine in a solution of 98% ethanol and 2% dodecane.

  • Dilution: Add this stock solution dropwise to your cell culture medium while stirring.

  • Final Concentration: Ensure the final concentration of the ethanol/dodecane mixture is non-toxic to your cells (typically well below 1%).

  • Control: Use a vehicle control of the ethanol:dodecane mixture.

Scientific Integrity & Mechanistic Insights

The Role of Ceramide in Cell Signaling

Ceramides are central signaling molecules that are generated in response to various cellular stresses, such as cytokine stimulation or oxidative stress.[3] They are known to mediate a range of cellular responses, primarily apoptosis.[2][4][16]

Key Signaling Pathways:

  • Apoptosis Induction: Exogenously added C8-threo-ceramide can mimic the intracellular accumulation of natural ceramides, triggering the apoptotic cascade. This can involve the activation of caspases and mitochondrial dysfunction.[4][17]

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: In many cell types, ceramide signaling is linked to the activation of the JNK pathway, which is a key regulator of apoptosis.[2]

Workflow for Ceramide-Induced Apoptosis Study

G start Prepare C8-threo-ceramide (BSA Complexation Method) treat_cells Treat Cells with Ceramide and Vehicle Control start->treat_cells incubation Incubate for Desired Time (e.g., 6, 12, 24 hours) treat_cells->incubation harvest_cells Harvest Cells incubation->harvest_cells apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) harvest_cells->apoptosis_assay western_blot Analyze Protein Expression (e.g., Cleaved Caspase-3, p-JNK) harvest_cells->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying ceramide-induced apoptosis.

Why Stereochemistry Matters:

The L-threo stereoisomer of sphingosine has been shown to be a more potent inhibitor of protein kinase C compared to the naturally occurring D-erythro form.[11] While this specific data is for the sphingosine backbone, it highlights that different stereoisomers can have distinct biological activities. Therefore, it is crucial not to extrapolate results obtained with one isomer to another.

By understanding the underlying principles of lipid solubility and the biological roles of ceramides, researchers can design more robust experiments and confidently interpret their findings.

References

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. [Link]

  • ResearchGate. Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?. [Link]

  • ResearchGate. How to dissolve the ceramides and add it to cell culture for treatment?. [Link]

  • PubMed. Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. [Link]

  • PubMed Central. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS. [Link]

  • Oxford Academic. Ceramide signaling in apoptosis. [Link]

  • PMC. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. [Link]

  • PMC. Loss of Ceramide Kinase in Arabidopsis Impairs Defenses and Promotes Ceramide Accumulation and Mitochondrial H2O2 Bursts. [Link]

  • PubMed. Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. [Link]

  • PMC. Cell Culture Models of Fatty Acid Overload: Problems and Solutions. [Link]

  • Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • PMC. Sphingosine 1-phosphate: lipid signaling in pathology and therapy. [Link]

  • ATS Journals. Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. [Link]

  • PMC. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. [Link]

  • PMC. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype. [Link]

  • PMC. An update on the biology of sphingosine 1-phosphate receptors. [Link]

  • ResearchGate. Ceramide metabolic pathways and apoptotic responses. The site of action.... [Link]

  • PubMed. L-threo-C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells. [Link]

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • PubMed Central. An update on sphingosine-1-phosphate and other sphingolipid mediators. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ACS Publications. Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. [Link]

  • Addgene. Liposome and Lipid tubule Production. [Link]

  • PMC. Ceramide signaling in immunity: a molecular perspective. [Link]

  • ResearchGate. How can i make a phospholipid solution in BSA to treat cell with phospholipids?. [Link]

  • Frontiers. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. [Link]

  • PubMed. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. [Link]

Sources

troubleshooting N-Octanoyl-L-threo-sphingosine instability in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Octanoyl-L-threo-sphingosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of this synthetic ceramide analog in your experiments. As field-proven insights are synthesized with technical accuracy, this center will address common challenges and frequently asked questions to ensure the integrity and reproducibility of your results.

Introduction to N-Octanoyl-L-threo-sphingosine

N-Octanoyl-L-threo-sphingosine is a synthetic, cell-permeable ceramide analog. Its short N-acyl chain (C8) enhances its ability to cross cell membranes, making it a valuable tool for studying the diverse roles of ceramides in cellular processes such as apoptosis, cell cycle regulation, and signaling pathways.[1][2] However, its non-natural L-threo stereochemistry results in a metabolic fate distinct from its endogenous D-erythro counterparts.[3] This guide will help you navigate the unique properties of this compound to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of N-Octanoyl-L-threo-sphingosine.

1. What is the recommended solvent for N-Octanoyl-L-threo-sphingosine?

Due to its hydrophobic nature, N-Octanoyl-L-threo-sphingosine has very low solubility in aqueous solutions like cell culture media.[4] The recommended primary solvent is ethanol or dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is crucial to prepare a concentrated stock solution in one of these organic solvents.

2. How should I store N-Octanoyl-L-threo-sphingosine?

For long-term stability, store the compound as a solid at -20°C. If you have prepared a stock solution in an organic solvent, it is also best stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.[6] Avoid repeated freeze-thaw cycles.

3. What is the biological activity of the L-threo isoform compared to the natural D-erythro form?

While both isoforms can be metabolized by cells, the non-natural L-threo configuration is handled differently by key enzymes in the sphingolipid pathway. For instance, L-threo-sphinganine can be acylated to form L-threo-dihydroceramide, which can then be converted to dihydrosphingomyelin. However, it is not a substrate for the synthesis of dihydroglucosylceramide.[3] This can lead to its accumulation or shunting into specific metabolic pathways, potentially resulting in different cellular effects compared to the D-erythro isoform.[7]

4. Can I expect N-Octanoyl-L-threo-sphingosine to induce apoptosis in my cell line?

Ceramides are well-known as pro-apoptotic lipids.[8][9] Short-chain, cell-permeable analogs like N-Octanoyl-L-threo-sphingosine are often used for this purpose. However, the cellular response is highly context-dependent, varying with cell type, concentration, and treatment duration. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with N-Octanoyl-L-threo-sphingosine in cell culture.

Issue 1: Precipitation of the compound in cell culture media.

Cause: This is the most frequent issue and arises from the compound's low aqueous solubility. When the concentrated organic stock solution is added to the aqueous media, the compound can crash out of solution.

Solution:

  • Step-by-Step Protocol for Solubilization:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% ethanol or DMSO.

    • Warm the cell culture media to 37°C.

    • While vortexing the media, add the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to disperse the lipid molecules before they can aggregate.

    • Ensure the final concentration of the organic solvent in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use of a Carrier Protein:

    • For sensitive cell lines or long-term experiments, complexing the lipid with bovine serum albumin (BSA) is highly recommended.

    • Protocol for BSA Complexation:

      • Prepare a stock solution of N-Octanoyl-L-threo-sphingosine in ethanol.

      • In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free media or PBS (e.g., 10% w/v).

      • Slowly add the lipid stock solution to the BSA solution while vortexing.

      • Incubate at 37°C for 15-30 minutes to allow for complex formation.

      • This complex can then be added to your cell culture media. The BSA will act as a carrier, improving solubility and facilitating delivery to the cells.

Issue 2: Inconsistent or lack of biological effect.

Cause: This can be due to several factors including poor bioavailability due to micelle formation, degradation of the compound, or cellular metabolism.

Solutions:

  • Visual Inspection: Before adding the treatment media to your cells, inspect it for any signs of precipitation or cloudiness. If observed, prepare a fresh solution using the methods described above.

  • Sonication: After adding the compound to the media, brief sonication can help to break up aggregates and create a more uniform dispersion. Use a bath sonicator for a few minutes.

  • Fresh Preparations: Always prepare fresh dilutions of the compound in media for each experiment. Do not store the compound in aqueous solutions, as this can lead to hydrolysis over time.[6]

  • Consider Metabolism: Be aware that cells can metabolize N-Octanoyl-L-threo-sphingosine.[7] For longer experiments, you may need to replenish the media with a fresh compound to maintain a consistent concentration.

  • Positive Controls: Include a well-established positive control for the expected biological effect (e.g., staurosporine for apoptosis) to ensure that your assay system is working correctly.

Issue 3: High background cytotoxicity or off-target effects.

Cause: This is often due to the solvent used for solubilization or the formation of large lipid aggregates that can be toxic to cells.

Solutions:

  • Solvent Control: Always include a vehicle control in your experiments, where you add the same volume of the organic solvent (e.g., ethanol or DMSO) to the media without the compound. This will help you to distinguish between the effects of the compound and the solvent.

  • Minimize Solvent Concentration: Keep the final concentration of the organic solvent as low as possible, ideally below 0.1%.

  • BSA Complexation: As mentioned previously, using BSA as a carrier can reduce the non-specific toxicity associated with high concentrations of free lipids or solvent.

Data and Protocols at a Glance

Summary of Physicochemical Properties
PropertyValueSource
Molecular FormulaC₃₆H₇₁NO₃[10]
Molar Mass565.95 g/mol [10]
StereochemistryL-threo[3]
SolubilityDMSO: ~15 mg/mLEthanol: ~20 mg/mL[5]
Storage Temperature-20°C[5][6]
Experimental Workflow for Cell Treatment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare concentrated stock in Ethanol or DMSO prep_dilute Dilute stock into media with vigorous vortexing prep_stock->prep_dilute prep_media Warm media to 37°C prep_media->prep_dilute add_treatment Add treatment media to cells prep_dilute->add_treatment treat_cells Remove old media from cells treat_cells->add_treatment incubate Incubate for desired time add_treatment->incubate harvest Harvest cells or supernatant incubate->harvest assay Perform downstream assay (e.g., apoptosis, Western blot) harvest->assay

Caption: Recommended workflow for treating cells with N-Octanoyl-L-threo-sphingosine.

Understanding the Mechanism: Ceramide Signaling

N-Octanoyl-L-threo-sphingosine acts as a mimic of endogenous ceramides, which are central hubs in sphingolipid metabolism and signaling.[8] An increase in intracellular ceramide levels, whether through synthesis or external addition, can trigger a variety of cellular stress responses.

G ext_cer N-Octanoyl-L-threo-sphingosine (Exogenous) ceramide Intracellular Ceramide Pool ext_cer->ceramide de_novo De Novo Synthesis (Stress-induced) de_novo->ceramide sph_hydrolysis Sphingomyelin Hydrolysis sph_hydrolysis->ceramide downstream Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->downstream activates apoptosis Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle autophagy Autophagy downstream->autophagy

Caption: Simplified overview of ceramide-mediated signaling pathways.

This guide is intended to provide a solid foundation for your experimental design and troubleshooting. The inherent challenges of working with lipids in aqueous environments can be overcome with careful preparation and the right controls.

References

  • FooDB. (2011, September 21). Showing Compound N-Palmitoylsphingosine (FDB022245). Retrieved from [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. Journal of Clinical Investigation, 125(4), 1482-1491. Retrieved from [Link]

  • MySkinRecipes. N-octanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Gomez-Larrauri, A., et al. (2023). The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype. Frontiers in Immunology, 14, 1184323. Retrieved from [Link]

  • Bielawska, A., et al. (1996). Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1303(2), 186-194. Retrieved from [Link]

  • Lavieu, G., et al. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochemical Journal, 354(Pt 2), 439–446. Retrieved from [Link]

  • ChemBK. N-OCTADECANOYL-L-THREO-SPHINGOSINE. Retrieved from [Link]

  • Park, W. J., & Park, J. W. (2015). A review of ceramide analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 1-12. Retrieved from [Link]

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33-50. Retrieved from [Link]

  • Tan, Q., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org, 2023010264. Retrieved from [Link]

Sources

identifying and minimizing off-target effects of N-Octanoyl-L-threo-sphingosine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sphingolipid Signaling & Modulation Topic: N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) Document ID: TS-LIPID-C8-L-001

Welcome to the Sphingolipid Application Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are using N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide) and encountering unexpected data.

In the field of sphingolipid signaling, stereochemistry is destiny . While the D-erythro isomer is the endogenous, pro-apoptotic signaling molecule, the L-threo isomer is frequently utilized as a negative control. However, treating L-threo-C8-Ceramide as "inert" is a critical experimental error. It possesses distinct biophysical properties and specific inhibitory activities against enzymes like ceramidases and glucosylceramide synthase.

This guide is designed to help you distinguish between true biological signaling, metabolic artifacts, and off-target toxicity.

Part 1: The Troubleshooting Dashboard (Q&A)

Category A: Cytotoxicity & Cell Health[1][2]

Q: My cells are dying within 1–2 hours of treatment, showing signs of necrosis rather than apoptosis. Is this expected? A: No. This is likely a biophysical artifact, not a signaling event.

  • The Cause: Short-chain ceramides (C6, C8) are amphipathic. If added directly from an organic solvent (DMSO/Ethanol) into aqueous media at concentrations >10 µM, they form micelles rather than existing as monomers. These micelles act as detergents, stripping lipids from the plasma membrane and causing rapid necrotic lysis.

  • The Fix: You must "chaperone" the lipid. Complex the ceramide with fatty-acid-free Bovine Serum Albumin (BSA) before adding it to the culture. This forces the lipid into a monomeric state, ensuring it enters the cell via flip-flop mechanisms rather than destroying the membrane.

  • Reference: See Protocol A below for the BSA-Complexing method.

Q: I am using L-threo-C8 as a negative control for D-erythro-C8, but the L-threo treated cells are also showing reduced proliferation. Why? A: L-threo-C8 is not biologically inert; it is a metabolic modulator.

  • The Mechanism: Unlike the D-erythro isomer, L-threo-ceramide is poorly recognized by the enzymes that convert ceramide to glucosylceramide (Glucosylceramide Synthase).[1] However, it can be recognized by Sphingomyelin Synthase (SMS) or act as a competitive inhibitor for Ceramidases (enzymes that clear ceramide).

  • The Result: By inhibiting ceramidase, L-threo-C8 can cause an accumulation of endogenous long-chain ceramides, which then induce antiproliferative effects. You are effectively blocking the drain, causing the sink to overflow.

Category B: Metabolic & Signaling Artifacts[4]

Q: I see changes in the Golgi structure after treatment. Is this an off-target effect? A: Yes, likely due to lipid accumulation.

  • The Cause: L-threo-ceramides are metabolized differently than natural ceramides.[1] Research indicates that while D-erythro-ceramide is rapidly converted to both Sphingomyelin (SM) and Glucosylceramide (GlcCer), the L-threo isomer is often excluded from the GlcCer pathway but can still be converted to L-threo-Sphingomyelin.

  • The Consequence: This selective metabolism alters the ratio of SM to GlcCer in the Golgi, potentially modifying membrane curvature and vesicular trafficking.

Q: How do I prove my effect is specific to the ceramide structure and not just "lipid overload"? A: Use the Dihydro- control.

  • The Strategy: The C4-C5 trans double bond is essential for most classical ceramide signaling (e.g., PP2A activation).

  • The Control: Use N-Octanoyl-L-threo-dihydroceramide . If this molecule (lacking the double bond) lacks activity while your L-threo-C8 is active, the effect is structurally specific. If both are equally toxic, you are likely observing non-specific lipotoxicity.

Part 2: Visualizing the Off-Target Pathways

The following diagram illustrates the divergent fates of the Natural (D-erythro) vs. Unnatural (L-threo) isomers. Note how L-threo acts as a "wrench in the gears" of the clearance pathways.

Ceramide_Metabolism Exo_D Exogenous D-erythro-C8-Cer SMS Sphingomyelin Synthase Exo_D->SMS GCS GlcCer Synthase Exo_D->GCS CDase Ceramidase Exo_D->CDase Exo_L Exogenous L-threo-C8-Cer Exo_L->SMS Exo_L->GCS POOR SUBSTRATE (Blocks Pathway) Exo_L->CDase COMPETITIVE INHIBITION Endo_Cer Endogenous Ceramide SM Sphingomyelin (SM) GlcCer Glucosylceramide (GlcCer) Sph Sphingosine SMS->SM Efficient Conversion SMS->SM Partial Conversion (Accumulates Unnatural SM) GCS->GlcCer Efficient Conversion CDase->Endo_Cer Accumulation due to Inhibition CDase->Sph Clearance

Figure 1: Differential metabolic fate of D-erythro vs. L-threo isomers. Note L-threo's potential to inhibit Ceramidase and GlcCer Synthase.

Part 3: Validated Protocols

Protocol A: Preparation of BSA-Complexed C8-Ceramide

Rationale: To prevent micelle formation and ensure monomeric delivery to cells. This protocol assumes a 1:1 Molar Ratio of Ceramide to BSA.

Reagents:

  • N-Octanoyl-L-threo-sphingosine (Stock: 5-10 mM in fresh DMSO).

  • Fatty-Acid-Free BSA (Lyophilized powder). Critical: Do not use standard Fraction V BSA; it contains endogenous lipids that will compete with your ceramide.

  • Sterile PBS (pH 7.4).

Step-by-Step:

  • Prepare BSA Solution: Dissolve Fatty-Acid-Free BSA in PBS to a concentration of 0.34 mM (approx. 22.5 mg/mL, assuming ~66 kDa MW). Filter sterilize (0.22 µm).

  • Prepare Lipid Stock: Ensure your C8-Ceramide is fully dissolved in DMSO.

  • Complexing (The "Dropwise" Method):

    • Heat the BSA solution to 37°C in a water bath with constant, gentle stirring (use a small magnetic stir bar).

    • Slowly add the C8-Ceramide/DMSO stock dropwise to the vortexing/stirring BSA.

    • Target: Final concentration of 0.34 mM Ceramide (equimolar to BSA).

    • Constraint: Keep final DMSO concentration < 2% during this step.

  • Incubation: Continue stirring at 37°C for 30 minutes . The solution should remain clear. If it turns cloudy/milky, micelles have formed—discard and restart with slower addition.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Table 1: Troubleshooting the Complexing Process

ObservationDiagnosisCorrective Action
Solution is Milky/Cloudy Lipid precipitation or Micelles.Lipid added too fast or BSA was cold. Restart; keep BSA at 37°C.
Precipitate at bottom Solubility limit exceeded.Verify C8 purity. Ensure DMSO stock is anhydrous.
Cell detachment upon addition DMSO shock or pH shift.Dialyze the BSA-Lipid complex against PBS to remove DMSO if cells are sensitive.
Protocol B: Verification of Isomer Stability (Lipid Extraction)

Rationale: To confirm that your L-threo-C8 is not being rapidly metabolized into unexpected species.

  • Treat Cells: Incubate cells with 5 µM BSA-complexed L-threo-C8 for desired timepoints (e.g., 2h, 6h, 12h).

  • Extraction (Bligh & Dyer):

    • Wash cells 2x with cold PBS.

    • Add Methanol:Chloroform (2:1 v/v). Scrape cells.

    • Add Chloroform and Water to induce phase separation (Final ratio 1:1:0.9 C:M:W).

    • Collect the lower organic phase (contains ceramides).

  • Analysis:

    • TLC (Thin Layer Chromatography): Run on Silica Gel 60 plates. Solvent: Chloroform/Methanol/Acetic Acid (190:9:1).

    • Visualization: Iodine vapor or Primuline spray.

    • Interpretation: Look for the appearance of a band corresponding to Sphingomyelin (lower Rf). If you see a strong Glucosylceramide band (higher Rf), check your starting material purity—L-threo should not efficiently convert to GlcCer.

Part 4: References & Authority

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[2][3] Lack of activity of erythro-dihydroceramide."[2][3] Journal of Biological Chemistry.

    • Key Finding: Established the structural requirements (C4-C5 trans double bond) for ceramide bioactivity and the use of stereoisomers as controls.

  • Stiban, J., et al. (2010). "Ceramide binding to mitochondrial proteins." Biochimica et Biophysica Acta (BBA).

    • Key Finding: Discusses the biophysical effects of ceramides on membranes and the formation of channels/pores at high concentrations (off-target toxicity).

  • Kitatani, K., et al. (2008). "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling.

    • Key Finding: Details the recycling of sphingosine and the role of ceramidases, highlighting where L-threo isomers can act as inhibitors.

  • Hannun, Y. A., & Obeid, L. M. (2011). "Many ceramides." Journal of Biological Chemistry.

    • Key Finding: The authoritative review on distinct roles of specific ceramide chain lengths and isomers.

For further assistance with lipidomic analysis or custom synthesis of stable isotope-labeled controls, please contact the support team.

Sources

experimental controls for N-Octanoyl-L-threo-sphingosine treatment

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Experimental Design Guide

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Experimental Rigor for L-threo-C8-Ceramide (Negative Control)

Executive Summary: The "Inert" Control Fallacy

Welcome to the Lipidomics Technical Support Center. You are likely here because you are using N-Octanoyl-L-threo-sphingosine (L-threo-C8-Cer) as a negative control for the bioactive N-Octanoyl-D-erythro-sphingosine (C8-Ceramide).

The Core Problem: Researchers often treat L-threo-C8-Cer as a "water" control—completely inert. It is not. While it does not activate the canonical Ceramide-Activated Protein Phosphatases (CAPPs) or CAPK in the same manner as the D-erythro isomer, it acts as a distinct bioactive lipid that can perturb membranes, undergo specific metabolism, and induce non-canonical signaling.

This guide provides the protocols and logic to distinguish specific signaling from non-specific toxicity and metabolic interference .

Module A: Solubilization & Delivery (The #1 Failure Point)

Issue: "My control treated cells are dying, but the media looks cloudy." Diagnosis: Lipid precipitation. C8-ceramides are hydrophobic. Adding a DMSO stock directly to culture media causes the lipid to crash out, forming micro-crystals that physically damage cells (the "sandpaper effect"), mimicking apoptosis.

Standard Protocol: BSA-Lipid Complexing (The "Gold Standard")

Use this method to ensure thermodynamic stability in aqueous media.

Reagents:

  • Fatty Acid-Free BSA (Bovine Serum Albumin).[1]

  • PBS (pH 7.4).[2]

  • Ethanol (Absolute).

Workflow Diagram (DOT Visualization):

BSA_Complexing Stock Lipid Stock (Dry or CHCl3) Dry Evaporate Solvent (N2 Stream) Stock->Dry Recon Redissolve (Abs. Ethanol) Dry->Recon 200 µL Inject Vortex Injection (Dropwise into BSA) Recon->Inject BSA_Prep Prepare BSA (0.34 mg/mL in PBS) BSA_Prep->Inject 10 mL Final Stable Complex (Store -20°C) Inject->Final 5 µM Stock

Caption: Figure 1. Thermodynamic stabilization of hydrophobic ceramides using BSA carrier proteins to prevent micro-crystallization in cell media.

Alternative Protocol: The Dodecane "Trick"

Use this if BSA interferes with your specific assay (e.g., protein quantification).

  • Solvent: Prepare a mixture of 98% Ethanol / 2% Dodecane (v/v) .

  • Dissolution: Dissolve L-threo-C8-Cer in this mixture.

  • Delivery: The trace dodecane acts as a hydrophobic anchor, preventing immediate precipitation upon dilution into media [1].

Module B: Biological Specificity & Metabolism

Issue: "I see activity with the L-threo control. Is my compound contaminated?" Diagnosis: You are likely observing stereospecific metabolism or biophysical membrane stress.

The Stereochemistry Checkpoint

The biological activity of ceramides is strictly governed by the C4-C5 trans double bond and the stereochemistry at C2 and C3.

  • D-erythro (2S, 3R): Natural isomer.[3] Activates PP2A, cathepsin D. Pro-apoptotic.

  • L-threo (2S, 3S): Unnatural isomer.[3] Does NOT activate PP2A. However, it IS a substrate for Sphingomyelin Synthase but NOT for Glucosylceramide Synthase [2].

Comparative Signaling Pathway:

Ceramide_Signaling D_erythro D-erythro-C8-Cer (Active Drug) PP2A PP2A / CAPP (Phosphatases) D_erythro->PP2A Activates GCS Glucosylceramide Synthase (GCS) D_erythro->GCS Glycosylated Membrane Membrane Biophysics D_erythro->Membrane >20 µM L_threo L-threo-C8-Cer (Control) L_threo->PP2A No Binding L_threo->GCS BLOCKED SM_Syn Sphingomyelin Synthase L_threo->SM_Syn Converted L_threo->Membrane >20 µM Apoptosis Specific Apoptosis PP2A->Apoptosis Metabolism Metabolic Shunt GCS->Metabolism SM_Syn->Metabolism Toxicity Non-Specific Lysis Membrane->Toxicity

Caption: Figure 2. Differential signaling and metabolic fate of ceramide stereoisomers. Note the specific blockade of L-threo at GCS [2].

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Control cells die within <2 hours Detergent Effect: Concentration is too high (>20-50 µM), causing rapid necrosis rather than signaling-mediated apoptosis.Titrate down. Specific ceramide signaling usually occurs at 2–10 µM. Verify delivery method (use BSA).
Control shows "Apoptosis" (DNA laddering) Paradoxical Activity: Some cell lines (e.g., U937) show sensitivity to L-threo isomers via non-CAPK pathways [3].Crucial: Do not assume L-threo is inert in your specific line. Run a dose-response. If L-threo is active, switch to Dihydroceramide (C8-DHC) as the negative control (lacks the 4-5 trans double bond).
Loss of effect over time Metabolic Washout: The cell is converting the lipid into Sphingomyelin.Add a Sphingomyelin Synthase inhibitor or refresh media more frequently.
Precipitate in stock solution Cold Storage: DMSO stocks of lipids can freeze or crystallize at -20°C.Sonicate at 37°C for 5-10 minutes before every use. Ensure solution is optically clear.
Critical Experimental Controls Checklist

Before publishing data claiming "Ceramide-dependent apoptosis," you must validate with this matrix:

  • The Stereoisomer Control:

    • Experiment: Treat with N-Octanoyl-L-threo-sphingosine.

    • Expectation: Minimal cell death compared to D-erythro. If death occurs, it is non-specific toxicity.

  • The Dihydro Control:

    • Experiment: Treat with N-Octanoyl-D-erythro-sphinganine (C8-Dihydroceramide).

    • Expectation: This lacks the C4-5 double bond required for biological activity. It should be completely inert regarding signaling [4].

  • The Inhibitor Rescue:

    • Experiment: Co-treat D-erythro-C8-Cer with a caspase inhibitor (e.g., Z-VAD-FMK).

    • Expectation: Should block D-erythro induced death. If it fails, the cell death is necrotic (detergent effect), not apoptotic.

References
  • Cayman Chemical. (2023). Sphingolipid Solubilization Protocols: Method D (Ethanol:Dodecane).[2]Link

  • Vunnam, R. R., & Radin, N. S. (1980). Analogs of ceramide that inhibit glucocerebroside synthetase in mouse brain. Chemical Physics of Lipids. Link

  • Bielawska, A., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers.[4][5] European Journal of Biochemistry. Link

  • Stiban, J., et al. (2010). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis.[6][7][8] Link

Sources

Validation & Comparative

Comparative Validation Guide: Pro-Apoptotic Efficacy of N-Octanoyl-L-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of sphingolipid-based therapeutics, stereochemistry is not merely a structural detail—it is the determinant of mechanism. While N-Octanoyl-D-erythro-sphingosine (C8-Ceramide) is the well-established, cell-permeable analog of natural ceramide that directly activates protein phosphatase 2A (PP2A) and cathepsin D, its stereoisomer, N-Octanoyl-L-threo-sphingosine , occupies a distinct and often misunderstood niche.

Historically utilized as a negative control for direct ceramide signaling, the L-threo isomer has emerged as a potent tool for modulating sphingolipid metabolism. Unlike the D-erythro form, which is rapidly metabolized, the L-threo isomer often exhibits resistance to glucosylceramide synthase and can act as a competitive inhibitor of ceramidases.

This guide provides a rigorous framework to validate the pro-apoptotic effects of N-Octanoyl-L-threo-sphingosine, distinguishing between direct signaling mimicry and metabolic accumulation (indirect apoptosis).

Comparative Analysis: L-threo vs. D-erythro vs. Standard Chemotherapy

To validate the performance of N-Octanoyl-L-threo-sphingosine, it must be benchmarked against the "Gold Standard" (D-erythro isomer) and a clinical apoptotic agent (e.g., Doxorubicin).

Table 1: Physicochemical and Functional Comparison
FeatureN-Octanoyl-L-threo-sphingosine (Test Article)N-Octanoyl-D-erythro-sphingosine (Gold Standard)Doxorubicin (Clinical Control)
Stereochemistry L-threo (2S, 3S)D-erythro (2S, 3R)N/A
Primary Mechanism Metabolic Blockade: Inhibits Ceramidase; resists glycosylation.Direct Agonist: Activates PP2A, Cathepsin D, PKC

.
DNA intercalation; Topoisomerase II inhibition.
Metabolic Stability High: Resistant to rapid clearance by GCS or Ceramidase.Low: Rapidly converted to Glucosylceramide or Sphingosine.Moderate.
Apoptotic Potency Context-dependent (High in high-ceramidase expressors).High (Universal, but transient).High (Genotoxic stress).
Key Utility Overcoming resistance in tumors with high ceramidase activity.Mimicking acute stress signaling.Broad-spectrum cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two isomers. While D-erythro directly engages apoptotic effectors, L-threo acts primarily by "jamming" the clearance machinery (Ceramidase), forcing an accumulation of endogenous pro-apoptotic ceramides.

Sphingolipid_Apoptosis_Pathways Exo_D Exogenous D-erythro-C8-Cer PP2A PP2A / Cathepsin D Activation Exo_D->PP2A Direct Activation Ceramidase Ceramidase (Clearance Enzyme) Exo_D->Ceramidase Substrate for Exo_L Exogenous N-Octanoyl-L-threo-sphingosine Exo_L->PP2A Weak/No Activation Exo_L->Ceramidase INHIBITS (Competitive) Endo_Cer Endogenous Ceramide Pool Endo_Cer->PP2A Signaling Endo_Cer->Ceramidase Clearance Sphingosine Sphingosine S1P S1P (Pro-Survival) Sphingosine->S1P SphK1/2 Apoptosis APOPTOSIS PP2A->Apoptosis Mitochondrial Depolarization Ceramidase->Sphingosine Hydrolysis

Figure 1: Divergent mechanisms of action. D-erythro (Blue) acts as a direct signaling mimic. L-threo (Red) acts as a metabolic brake, inhibiting Ceramidase and forcing endogenous ceramide accumulation.

Validation Protocols

To scientifically validate the pro-apoptotic effects of N-Octanoyl-L-threo-sphingosine, you must prove that cell death is specific (apoptosis vs. necrosis) and mechanistically distinct from the D-erythro isomer.

Protocol A: Differential Cytotoxicity & Specificity (The "Is it Active?" Test)

Objective: Determine the IC50 of the L-threo isomer compared to D-erythro in a cell line with high ceramidase activity (e.g., Melanoma A375 or Breast Cancer MDA-MB-231).

  • Preparation:

    • Dissolve N-Octanoyl-L-threo-sphingosine and D-erythro-C8-Ceramide in DMSO to 10 mM stock.

    • Critical Step: Ensure final DMSO concentration in culture is <0.1% to avoid solvent toxicity.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: N-Octanoyl-L-threo-sphingosine (Titration: 1 µM – 100 µM).

    • Group C: N-Octanoyl-D-erythro-sphingosine (Titration: 1 µM – 100 µM).

  • Incubation: 24 and 48 hours.

  • Readout: CCK-8 or MTT assay.

  • Validation Criteria:

    • If L-threo IC50 > 50 µM while D-erythro IC50 < 10 µM: The L-threo isomer is inactive as a direct agent (acts as a negative control).

    • If L-threo IC50 ≈ D-erythro IC50: The L-threo isomer is active , likely via metabolic inhibition.

Protocol B: Confirming Apoptosis (Annexin V/PI Staining)[2]

Objective: Prove that the cell death observed is programmed apoptosis, not necrotic lysis due to lipid detergent effects.

  • Treatment: Treat cells with the IC50 concentration determined in Protocol A for 12 hours.

  • Staining: Harvest cells (including floating cells). Wash with cold PBS. Resuspend in 1X Binding Buffer.

  • Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry Analysis:

    • Q3 (Annexin V+/PI-): Early Apoptosis. (This is the critical quadrant for validation).

    • Q2 (Annexin V+/PI+): Late Apoptosis.

    • Q1 (Annexin V-/PI+): Necrosis (Indicates toxicity/detergent effect).

  • Success Metric: A significant shift to Q3 compared to Vehicle confirms pro-apoptotic activity.

Protocol C: The "Mechanistic Proof" (Ceramidase Inhibition Assay)

Objective: This is the definitive experiment to distinguish N-Octanoyl-L-threo-sphingosine from generic cytotoxins. It tests if the compound blocks the breakdown of ceramide.[1]

  • Lysate Preparation: Harvest untreated cells and lyse in non-denaturing buffer.

  • Substrate: Use a fluorescent ceramidase substrate (e.g., N-C12-NBD-Ceramide).

  • Reaction:

    • Incubate lysate with Substrate + Vehicle.

    • Incubate lysate with Substrate + N-Octanoyl-L-threo-sphingosine (10 µM).

    • Incubate lysate with Substrate + N-Octanoyl-D-erythro-sphingosine (10 µM).

  • Analysis: Measure the generation of NBD-fatty acid (cleavage product) via TLC (Thin Layer Chromatography) or fluorescence plate reader.

  • Interpretation:

    • D-erythro: High cleavage (it is a substrate).

    • L-threo: Reduced cleavage compared to Vehicle. This confirms it acts as a Ceramidase Inhibitor [1].

Data Interpretation & Troubleshooting

ObservationScientific ConclusionRecommended Action
L-threo induces Apoptosis but weak Ceramidase inhibition. The compound may be acting via off-target toxicity or novel receptor binding.Check for mitochondrial membrane depolarization (JC-1 assay).
L-threo is inactive in Cell Line A but active in Cell Line B. Efficacy likely depends on the endogenous Ceramidase levels of the cell line.Western Blot for Acid Ceramidase (ASAH1) to correlate expression with efficacy.
High Necrosis (PI+) immediately (<4h). "Detergent effect" – the lipid concentration is too high, dissolving membranes.Reduce concentration; verify solubility.

References

  • Usta, J., et al. (2001). "Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase." Biochemistry, 40(32), 9657-9668.[2]

  • Bielawska, A., et al. (1993). "Ceramide-mediated biology. Determination of structural and stereospecific requirements." Journal of Biological Chemistry, 268(35), 26226-26232.

  • Novgorodov, S. A., & Gudz, T. I. (2011). "Ceramide and mitochondria in apoptosis."[3] Journal of Bioenergetics and Biomembranes, 43(5), 497–506.

  • Mao, C., & Obeid, L. M. (2008). "Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate." Biochimica et Biophysica Acta, 1781(9), 424–434.

Sources

Publish Comparison Guide: Confirming the On-Target Mechanism of N-Octanoyl-L-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific validation of N-Octanoyl-L-threo-sphingosine (L-threo-C8-Ceramide). While often utilized as a high-fidelity negative control to validate the specific signaling of its diastereomer (D-erythro-C8-Ceramide), understanding its distinct mechanistic behavior is critical for ruling out off-target lipotoxicity and confirming the Ceramide-PP2A-SET signaling axis.

Executive Summary: The Stereochemical Imperative

In sphingolipid research and drug development, bioactivity is dictated by stereochemistry. N-Octanoyl-L-threo-sphingosine (L-threo-C8-Cer) is the non-natural diastereomer of the bioactive cell-permeable ceramide, N-Octanoyl-D-erythro-sphingosine (D-erythro-C8-Cer).

The Core Mechanism: The primary "on-target" utility of L-threo-C8-Cer is to validate the specificity of ceramide-induced Protein Phosphatase 2A (PP2A) activation.

  • D-erythro-C8-Cer: Binds the inhibitor protein SET (I2PP2A) , releasing PP2A to dephosphorylate survival kinases (e.g., Akt, ERK), triggering apoptosis.

  • L-threo-C8-Cer: Due to steric hindrance at the C2/C3 chiral centers, it fails to bind SET or activate PP2A.

Therefore, confirming the "mechanism" involves demonstrating stereospecific inactivity on the PP2A pathway while monitoring for non-specific membrane perturbation (lipotoxicity).

Mechanism of Action & Signaling Pathway

The biological distinction relies on the spatial arrangement of the hydroxyl group at C3 and the amine at C2. The D-erythro configuration (2S, 3R) mimics natural ceramide, fitting the hydrophobic pocket of the SET oncoprotein. The L-threo configuration (2S, 3S) does not.

Visualization: Stereospecific Ceramide Signaling

The following diagram illustrates the divergent pathways of the two isomers.

Ceramide_Signaling cluster_compounds Compound Inputs D_Erythro D-erythro-C8-Ceramide (Bioactive) SET SET Protein (PP2A Inhibitor) D_Erythro->SET Binds & Sequesters PP2A PP2A (Phosphatase) D_Erythro->PP2A Reactivates (Indirectly) L_Threo N-Octanoyl-L-threo-sphingosine (Negative Control) L_Threo->SET No Binding (Steric Hindrance) No_Effect No PP2A Activation (Basal Signaling) L_Threo->No_Effect Maintains Status Quo SET->PP2A Inhibits AKT Akt / ERK (Survival Kinases) PP2A->AKT Dephosphorylates Apoptosis Apoptosis / Tumor Suppression AKT->Apoptosis Inhibition Lifted

Caption: D-erythro-C8-Ceramide sequesters SET, reactivating PP2A. L-threo-C8-Ceramide fails to engage SET, serving as a specificity control.

Comparative Analysis: L-threo vs. Alternatives

To confirm on-target mechanisms, researchers must compare N-Octanoyl-L-threo-sphingosine against the bioactive isomer and other analogs.

FeatureN-Octanoyl-L-threo-sphingosine D-erythro-C8-Ceramide Dihydro-C8-Ceramide
Role Negative Control / Specificity ProbeBioactive AgonistMetabolic Control
PP2A Activation Inactive (No SET binding)Potent Activator (EC50 ~1-5 µM)Inactive
Metabolism Acylated by CerS; Not glycosylated to GlcCerRapidly converted to GlcCer/SMConverted to Dihydro-SM
Apoptosis Low/None (at <20 µM)High (Induces Anoikis/Apoptosis)Low
Caveolar Endocytosis No EffectStimulatesNo Effect
Primary Utility Confirming stereospecificity of drug actionInducing apoptosis in resistant cancer cellsTesting double-bond requirement

Key Insight: Unlike D-erythro-C8, L-threo-C8 is not metabolized to Glucosylceramide (GlcCer) . This prevents the "shunting" of the lipid into glycosphingolipids, making L-threo a stable probe for non-glycosylation-dependent membrane effects.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism, you must prove that L-threo-C8 fails to elicit the response seen with D-erythro-C8.

Experiment A: PP2A Phosphatase Activity Assay (In Vitro)

This is the gold-standard assay to confirm direct target engagement (or lack thereof).

Objective: Quantify free phosphate release from a phosphopeptide substrate in the presence of Ceramide isomers.

Protocol:

  • Preparation: Solubilize C8-Ceramides in DMSO/Dodecane complex (98:2 ratio) to ensure micellar delivery.

  • Lysate Extraction: Isolate PP2A-enriched immunoprecipitates (using anti-PP2Ac antibody) from target cells (e.g., A549 or Jurkat).

  • Incubation:

    • Group 1: Vehicle Control.

    • Group 2: D-erythro-C8-Cer (5 µM, 10 µM).

    • Group 3: N-Octanoyl-L-threo-sphingosine (5 µM, 10 µM).

  • Reaction: Add Threonine Phosphopeptide (KRpTIRR) substrate. Incubate at 37°C for 15 mins.

  • Detection: Add Malachite Green solution. Measure Absorbance at 650 nm.

Validation Criteria:

  • D-erythro: >2-fold increase in phosphate release (Absorbance).

  • L-threo: No significant difference from Vehicle.

  • If L-threo activates PP2A: The system is contaminated, or the mechanism is non-specific (detergent effect).

Experiment B: Differential Apoptosis Assay (Annexin V/PI)

Distinguish specific signaling from general lipotoxicity.

Protocol:

  • Seeding: Plate cells (e.g., HCT116) at 1x10^5 cells/well.

  • Treatment: Treat for 12-24 hours.

    • D-erythro-C8 (10 µM)[1][2]

    • L-threo-C8 (10 µM and 50 µM)

  • Staining: Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Gate for Annexin V+/PI- (Early Apoptosis).

Data Interpretation:

  • On-Target Confirmation: D-erythro induces significant Annexin V+ shift. L-threo (10 µM) shows minimal shift (<10% above control).

  • Lipotoxicity Check: If L-threo at 50 µM causes massive PI+ (necrosis), the compound is acting as a detergent, not a signaling molecule.

Workflow Diagram: Validation Pipeline

Use this workflow to accept or reject the mechanistic hypothesis.

Validation_Workflow Start Start: Candidate Validation Assay_PP2A Assay 1: PP2A Activity Start->Assay_PP2A Decision_1 L-threo Activates PP2A? Assay_PP2A->Decision_1 Assay_Viability Assay 2: Cell Viability Decision_2 L-threo induces Apoptosis @ 10µM? Assay_Viability->Decision_2 Decision_1->Assay_Viability No Result_Invalid INVALID: Non-Specific/Lipotoxic Decision_1->Result_Invalid Yes Result_Valid VALIDATED: Specific Mechanism Decision_2->Result_Valid No Decision_2->Result_Invalid Yes

Caption: Logical workflow to confirm on-target specificity using L-threo-C8-Ceramide as a negative discriminator.

References

  • Chalfant, C. E., et al. (1999). "Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A.[1][2] Activation is stereospecific and regulated by phosphatidic acid." Journal of Biological Chemistry.

  • Mukhopadhyay, A., et al. (2009). "Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling." FASEB Journal.

  • Singh, R. D., et al. (2007).[3] "Inhibition of caveolar uptake, SV40 infection, and beta1-integrin signaling by a nonnatural glycosphingolipid stereoisomer."[3] Journal of Cell Biology.

  • Ogretmen, B. (2018). "Sphingolipid metabolism in cancer signalling and therapy." Nature Reviews Cancer.

  • Kishikawa, K., et al. (1999). "Ceramide activates protein phosphatase-2A (PP2A) and protein phosphatase-1 (PP1) in a stereospecific manner."[1][2][4] Journal of Biological Chemistry.

Sources

A Senior Application Scientist's Guide to Short-Chain Ceramide Analogs: A Comparative Analysis for Cellular Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Use Short-Chain Ceramide Analogs?

Ceramides are a class of lipid second messengers that play a pivotal role in a multitude of cellular processes, including the regulation of cell growth, differentiation, senescence, and programmed cell death (apoptosis).[1] As a central molecule in sphingolipid metabolism, the balance of intracellular ceramide levels is critical for determining cell fate. An increase in ceramide concentration is often associated with anti-proliferative and pro-apoptotic effects, positioning it as a "tumor suppressor lipid".[1]

However, the study of endogenous long-chain ceramides (e.g., C16, C18, C24) in a laboratory setting is hampered by their inherent hydrophobicity, which leads to poor solubility in aqueous cell culture media and inefficient passage through the plasma membrane. To circumvent these issues, researchers widely employ synthetic, short-chain ceramide analogs, such as C2, C6, and C8-ceramide. These analogs, with their shorter N-acyl chains, exhibit increased water solubility and cell permeability, allowing for more controlled and reproducible experimental outcomes.

This guide provides a comparative analysis of the most commonly used short-chain ceramide analogs, offering insights into their differential biological activities, underlying mechanisms of action, and practical guidance for their application in cell-based assays.

The Critical Role of Acyl Chain Length: A Comparative Overview

A crucial aspect of ceramide biology is that the length of the N-acyl chain can dramatically alter the molecule's function. This principle extends to the short-chain analogs, where subtle differences in chain length can lead to divergent and even opposing cellular responses.

Ceramide AnalogAcyl Chain LengthPrimary Observed EffectsNotes
C2-Ceramide 2 carbonsPotent inducer of apoptosis and autophagy.[1]Often used as a benchmark for ceramide-induced cell death. Its dihydro-analog, C2-dihydroceramide, which lacks the 4,5-trans double bond, is often used as a negative control as it does not typically induce apoptosis.[2]
C6-Ceramide 6 carbonsCan induce apoptosis, but in some contexts, can be less potent than C2 or even inhibitory.[1][3] Can also induce autophagy.[4]Effects can be cell-type dependent. For example, in human monocytes, C2-ceramide was found to be effective at a 10-fold lower concentration than C6-ceramide (6 µM vs. 60 µM).[3][5]
C8-Ceramide 8 carbonsCan induce apoptosis in some cancer cells, but has also been shown to be a potent inhibitor of apoptosis in other contexts.[1][6]The inhibitory effect on apoptosis has been linked to the inhibition of gap junctional intercellular communication (GJIC).[1] In some lung cancer cells, it induces apoptosis via overproduction of reactive oxygen species (ROS).[6]

It is evident that a simple extrapolation of effects between these analogs is not advisable. The choice of analog should be carefully considered based on the specific research question and the cellular context being investigated.

Differential Signaling Pathways of Short-Chain Ceramide Analogs

While short-chain ceramides are often used to mimic the effects of endogenous ceramides, their distinct chain lengths can lead to differential engagement of downstream signaling pathways.

Shared Mechanisms: Activation of Protein Phosphatase 2A (PP2A) and Induction of Autophagy

One of the well-established targets of both C2 and C6-ceramide is the serine/threonine protein phosphatase 2A (PP2A).[4] Activation of PP2A can dephosphorylate and inactivate the pro-survival kinase Akt, which in turn relieves the inhibition of autophagy-related pathways, leading to the induction of autophagy.[4] This shared mechanism underscores a common pathway through which these analogs can exert their effects on cellular homeostasis.

C2 C2-Ceramide PP2A PP2A Activation C2->PP2A C6 C6-Ceramide C6->PP2A Akt Akt (inactivation) PP2A->Akt dephosphorylates mTOR mTOR (inhibition) Akt->mTOR inhibits inhibition of Autophagy Autophagy Induction mTOR->Autophagy inhibits

Figure 1: Shared signaling pathway of C2 and C6-ceramide in autophagy induction via PP2A activation.

Divergent Pathways: Apoptosis Induction vs. Inhibition

The most striking difference between the short-chain analogs lies in their effects on apoptosis.

  • C2-Ceramide: Is a robust inducer of apoptosis. It can activate the intrinsic apoptotic pathway through the mitochondrial release of cytochrome c and subsequent activation of caspase-3.[7]

  • C6 and C8-Ceramide: The effects of C6 and C8-ceramide on apoptosis are more complex. While they can induce apoptosis in some cell lines, often at higher concentrations, they have also been reported to inhibit apoptosis in others.[1][8] For instance, in a rat liver epithelial cell line, C6 and C8-ceramide were potent inhibitors of apoptosis, whereas C2-ceramide was a strong inducer.[1] The anti-apoptotic effects of C8-ceramide have been linked to its ability to inhibit gap junctional intercellular communication (GJIC).[1] In contrast, in human lung cancer cells, C8-ceramide has been shown to induce apoptosis by promoting the overproduction of reactive oxygen species (ROS) and altering the balance of superoxide dismutases (SODs).[6][9]

cluster_c2 C2-Ceramide cluster_c8 C8-Ceramide C2 C2-Ceramide Mito_C2 Mitochondrial Pathway C2->Mito_C2 Casp3_C2 Caspase-3 Activation Mito_C2->Casp3_C2 Apop_C2 Apoptosis Casp3_C2->Apop_C2 C8 C8-Ceramide GJIC GJIC Inhibition C8->GJIC ROS ROS Overproduction C8->ROS Apop_Inhibit Apoptosis Inhibition GJIC->Apop_Inhibit Apop_Induce Apoptosis Induction ROS->Apop_Induce

Figure 2: Divergent apoptotic signaling of C2 and C8-ceramide, highlighting both pro- and anti-apoptotic mechanisms.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by including essential controls and clear endpoints.

Preparation and Administration of Short-Chain Ceramide Analogs

Rationale: Proper solubilization and administration of ceramide analogs are critical for obtaining consistent and reproducible results. Due to their lipophilic nature, they can precipitate in aqueous media if not handled correctly.

Materials:

  • Short-chain ceramide analog (C2, C6, or C8-ceramide)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for complexation)

  • Cell culture medium

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the ceramide analog in DMSO or EtOH.

    • Warm the solvent slightly (37°C) to aid dissolution. Vortex thoroughly until the ceramide is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Direct Addition):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration directly in pre-warmed (37°C) cell culture medium.

    • Vortex the diluted solution immediately and vigorously before adding it to the cells to prevent precipitation.

    • Crucial Control: Prepare a vehicle control with the same final concentration of DMSO or EtOH as used for the highest ceramide concentration.

  • Administration to Cells:

    • Remove the existing medium from the cell culture plates.

    • Add the ceramide-containing medium or vehicle control medium to the respective wells.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for the desired time period.

Assessment of Cell Viability using MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • 96-well cell culture plate with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the ceramide analog and the vehicle control for the desired duration.

  • MTT Incubation:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: Include wells with medium only (no cells) as a blank control. The absorbance of the vehicle control should be set as 100% viability.

cluster_workflow MTT Assay Workflow start Seed and Treat Cells in 96-well Plate add_mtt Add MTT Solution start->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt aspirate Aspirate Medium incubate_mtt->aspirate add_dmso Add DMSO aspirate->add_dmso shake Shake to Dissolve add_dmso->shake read Read Absorbance (570 nm) shake->read

Figure 3: Experimental workflow for the MTT cell viability assay.

Measurement of Apoptosis via Caspase-3 Activity Assay

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a fluorogenic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule.

Materials:

  • Treated cells in a multi-well plate

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • Fluorometric microplate reader

Protocol:

  • Cell Lysis:

    • After treatment with ceramide analogs and controls, wash the cells with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • Assay Reaction:

    • In a black 96-well plate, add a defined amount of protein from each cell lysate.

    • Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.

    • Add the reaction mix to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).

  • Data Analysis and Validation:

    • Positive Control: Treat a set of cells with a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.

    • Negative Control: Use untreated cells to establish the baseline caspase-3 activity.

    • Inhibitor Control: In a parallel experiment, co-treat cells with the ceramide analog and a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK) to confirm that the measured activity is indeed from caspase-3. A significant reduction in the fluorescent signal in the presence of the inhibitor validates the specificity of the assay.

Conclusion

Short-chain ceramide analogs are invaluable tools for investigating the complex roles of ceramides in cellular signaling. However, this guide underscores the critical importance of recognizing that these analogs are not interchangeable. The length of the acyl chain profoundly influences their biological activity, leading to divergent and sometimes contradictory outcomes. C2-ceramide generally acts as a potent pro-apoptotic agent, while C6 and C8-ceramides exhibit more complex, context-dependent effects that can range from inducing to inhibiting apoptosis. Researchers must carefully select the appropriate analog for their experimental system and validate their findings with appropriate controls. By understanding the distinct signaling pathways and employing robust, self-validating experimental protocols, the scientific community can continue to unravel the multifaceted roles of ceramides in health and disease.

References

  • Upham, B. L., et al. (2003). Differential roles of 2, 6, and 8 carbon ceramides on the modulation of gap junctional communication and apoptosis during carcinogenesis. Cancer Letters, 192(2), 153-161.
  • Sentelle, R. D., et al. (2012). Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy.
  • Shayman, J. A., & Abe, A. (2004). The therapeutic potential of glycolipid synthesis inhibitors.
  • Obeid, L. M., et al. (1993). Programmed cell death induced by ceramide. Science, 259(5102), 1769-1771.
  • Guenther, G. G., et al. (2008). Ceramide starves cells to death by down-regulating nutrient transporter proteins. Proceedings of the National Academy of Sciences, 105(45), 17402-17407.
  • Siskind, L. J., et al. (2002). C2-ceramide, a metabolite of the anticancer drug cisplatin, contributes to cisplatin-induced apoptosis. Journal of Biological Chemistry, 277(28), 25274-25280.
  • Hartfield, P. J., et al. (1997). C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes. Immunology, 90(4), 549-555.
  • Di Paola, M., et al. (2000). C2-ceramide and C6-ceramide induce apoptosis in HCT116 and OVCAR-3 cancer cells.
  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cellular signaling. Journal of Cell Science, 118(20), 4605-4612.
  • Chen, Y. C., et al. (2018). Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells. International Journal of Molecular Sciences, 19(10), 2969.
  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: implications on apoptosis. Apoptosis, 11(5), 773-780.
  • Scarlatti, F., et al. (2004). Ceramide-mediated macroautophagy involves inhibition of protein kinase B and up-regulation of beclin 1. Journal of Biological Chemistry, 279(18), 18384-18391.
  • Ogretmen, B., & Hannun, Y. A. (2004). Biologically active sphingolipids in cancer pathogenesis and treatment.
  • Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide activates a cytosolic protein phosphatase. Journal of Biological Chemistry, 268(21), 15523-15530.
  • Cabot, M. C., et al. (2010). Metabolism of short-chain ceramide by human cancer cells—implications for therapeutic approaches. Biochemical Pharmacology, 80(3), 308-315.

Sources

A Comparative Guide: N-Octanoyl-L-threo-sphingosine vs. Natural Ceramides for Skin Health and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthetic sphingolipid, N-Octanoyl-L-threo-sphingosine, and the diverse family of naturally occurring ceramides. As a Senior Application Scientist, the aim is to dissect their distinct molecular characteristics and functional implications, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Dichotomy of a Shared Backbone

Ceramides, a class of sphingolipids composed of a sphingosine backbone and an amide-linked fatty acid, are integral to cellular function. In the realm of dermatology and cell biology, two categories demand attention: the heterogeneous mixture of natural ceramides that form the cornerstone of the skin's protective barrier, and specific synthetic analogues like N-Octanoyl-L-threo-sphingosine , which offer unique bioactivities. While sharing a fundamental structure, their stereochemistry and homogeneity dictate divergent cellular fates, a critical consideration for therapeutic and cosmetic applications.

Natural ceramides, with their characteristic D-erythro-sphingosine backbone, are lauded for their role in maintaining skin hydration and integrity.[1] In stark contrast, N-Octanoyl-L-threo-sphingosine, a synthetic ceramide analogue with an L-threo-sphingosine configuration, exhibits a potent pro-apoptotic activity that sets it apart from its naturally occurring counterparts. This guide will illuminate these differences through a comparative analysis of their impact on skin barrier function and cellular apoptosis, providing the experimental frameworks to validate these claims in your own laboratory settings.

Structural and Functional Divergence: A Tale of Two Stereoisomers

The fundamental difference between N-Octanoyl-L-threo-sphingosine and natural ceramides lies in the stereochemical orientation of the hydroxyl and amino groups on the sphingosine backbone. Natural ceramides possess the D-erythro configuration, which is crucial for their structural role within the stratum corneum's lipid lamellae. This specific arrangement allows them to pack tightly with cholesterol and free fatty acids, forming a highly organized and impermeable barrier.[2]

N-Octanoyl-L-threo-sphingosine, on the other hand, possesses the L-threo configuration. This seemingly subtle change in stereochemistry dramatically alters its biological activity, shifting its function from a structural component to a potent signaling molecule that triggers programmed cell death, or apoptosis.

FeatureN-Octanoyl-L-threo-sphingosineNatural Ceramides
Sphingosine Backbone L-threo-sphingosinePrimarily D-erythro-sphingosine
Acyl Chain Octanoyl (C8)Variable (C16-C26 and longer)
Source SyntheticEndogenous, plant-derived (phytoceramides)
Primary Function Pro-apoptotic signalingSkin barrier integrity, hydration
Homogeneity Homogeneous single moleculeHeterogeneous mixture of different species

Impact on Skin Barrier Function: A Postulated Contrast

While direct comparative studies on the effect of N-Octanoyl-L-threo-sphingosine on skin barrier function are limited, we can infer its likely impact based on its known pro-apoptotic properties and the established role of natural ceramides.

Natural Ceramides: A wealth of evidence supports the role of natural ceramides in maintaining a healthy skin barrier. Topical application of ceramide-containing formulations has been shown to increase skin hydration and improve the clinical signs of dry skin.[3] These benefits are attributed to the ability of natural ceramides to integrate into the stratum corneum and reinforce its lamellar structure, thereby reducing transepidermal water loss (TEWL).[3]

N-Octanoyl-L-threo-sphingosine: Given its potent pro-apoptotic activity, it is hypothesized that N-Octanoyl-L-threo-sphingosine would not contribute to, and may even disrupt, skin barrier function. The induction of apoptosis in keratinocytes, the primary cells of the epidermis, would compromise the integrity of the epidermal layers and impair the formation of a competent stratum corneum.

Experimental Workflow: Assessing Skin Barrier Integrity

To empirically test these hypotheses, a robust in vitro model using reconstructed human epidermis (RhE) is recommended. This can be followed by measurements of transepidermal water loss (TEWL) and analysis of the stratum corneum lipid composition.

G cluster_0 In Vitro Skin Barrier Function Assay A Reconstructed Human Epidermis (RhE) Culture B Topical Application: 1. Vehicle Control 2. Natural Ceramide Mixture (e.g., 1%) 3. N-Octanoyl-L-threo-sphingosine (e.g., 50 µM) A->B C Incubation (24-48 hours) B->C D Transepidermal Water Loss (TEWL) Measurement C->D E Stratum Corneum Lipid Extraction C->E G Data Analysis and Comparison D->G F LC-MS/MS Analysis of Ceramide Profile E->F F->G

Figure 1: Workflow for comparing the effects on skin barrier function.

Induction of Apoptosis: A Key Differentiator

The most striking difference between N-Octanoyl-L-threo-sphingosine and natural ceramides is their opposing effects on cell survival. While natural ceramides are fundamental to the viability and proper differentiation of keratinocytes, the L-threo isomer of N-octanoyl-sphingosine is a potent inducer of apoptosis.

Research has shown that N-octanoyl-L-threo-sphingosine is several-fold more potent at inducing nucleosomal fragmentation, a hallmark of apoptosis, in U937 cells compared to its D-erythro counterpart.[4] This pro-apoptotic activity is mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Signaling Pathway: Ceramide-Induced Apoptosis

The pro-apoptotic signaling cascade initiated by N-Octanoyl-L-threo-sphingosine is believed to converge on the activation of effector caspases, such as caspase-3.

G cluster_0 Apoptosis Signaling Pathway A N-Octanoyl-L-threo-sphingosine B Cellular Stress A->B C Activation of Initiator Caspases (e.g., Caspase-8, -9) B->C D Activation of Effector Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Apoptosis (DNA fragmentation, membrane blebbing) E->F

Figure 2: Simplified pathway of N-Octanoyl-L-threo-sphingosine-induced apoptosis.

Experimental Workflow: Quantifying Apoptosis

The pro-apoptotic potential of N-Octanoyl-L-threo-sphingosine can be quantitatively assessed by measuring the activity of caspase-3 in cultured human keratinocytes.

G cluster_0 In Vitro Apoptosis Assay A Culture of Normal Human Epidermal Keratinocytes (NHEK) B Treatment: 1. Vehicle Control 2. Natural Ceramide Mixture (e.g., 1%) 3. N-Octanoyl-L-threo-sphingosine (e.g., 50 µM) A->B C Incubation (6-24 hours) B->C D Cell Lysis C->D E Caspase-3 Colorimetric Assay D->E F Measurement of Absorbance (405 nm) E->F G Data Analysis and Comparison F->G

Figure 3: Workflow for quantifying apoptosis via caspase-3 activity.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments described in this guide.

In Vitro Skin Irritation Test Using Reconstructed Human Epidermis (OECD TG 439)

Causality: This protocol is designed to assess the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a 3D human epidermis model. A reduction in cell viability below a certain threshold indicates irritation potential.

Self-Validation: The protocol includes positive and negative controls to ensure the validity of each experiment. The negative control (phosphate-buffered saline, PBS) should result in high cell viability, while the positive control (e.g., 5% Sodium Dodecyl Sulfate) should cause a significant decrease in viability.

Protocol:

  • Preparation of RhE Tissues:

    • Upon receipt, place the RhE tissue inserts into 6-well plates containing 1 mL of pre-warmed maintenance medium per well.

    • Incubate at 37°C, 5% CO₂ for at least 1 hour to equilibrate.

  • Application of Test Substances:

    • Carefully remove the RhE inserts from the incubator.

    • Apply 25 µL of the test substance (Vehicle, Natural Ceramide Mixture, or N-Octanoyl-L-threo-sphingosine solution) directly onto the surface of the epidermis.

    • Spread the substance evenly over the tissue surface using a sterile applicator.

    • For the negative control, apply 25 µL of sterile PBS.

    • For the positive control, apply 25 µL of 5% SDS solution.

  • Exposure and Post-Exposure Incubation:

    • Expose the tissues to the test substances for 60 minutes at room temperature.

    • After the exposure period, thoroughly wash the surface of each tissue with sterile PBS to remove the test substance.

    • Transfer the washed inserts to new 6-well plates containing fresh, pre-warmed maintenance medium.

    • Incubate for approximately 42 hours at 37°C, 5% CO₂.

  • MTT Assay for Cell Viability:

    • Prepare a 1 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

    • Transfer the RhE inserts to a 24-well plate containing 300 µL of the MTT solution per well.

    • Incubate for 3 hours at 37°C, 5% CO₂.

    • After incubation, carefully remove the inserts and gently wash with PBS.

    • Place each insert into a new well of a 24-well plate.

    • Add 1.5 mL of isopropanol to each well to extract the formazan dye.

    • Seal the plate and shake for at least 2 hours at room temperature to ensure complete extraction.

    • Transfer 200 µL of the extract from each well to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of test substance / OD of negative control) x 100

Ceramide Profiling by LC-MS/MS

Causality: This method allows for the sensitive and specific quantification of different ceramide species within a complex biological matrix. It relies on the separation of lipids by liquid chromatography followed by their detection and fragmentation in a tandem mass spectrometer.

Self-Validation: The use of internal standards (deuterated ceramide species) for each class of ceramides being quantified is crucial for accurate and reproducible results, as it corrects for variations in extraction efficiency and instrument response.

Protocol:

  • Lipid Extraction from Reconstructed Human Epidermis:

    • Excise the RhE tissue from the insert and place it in a glass tube.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Add a known amount of an internal standard mixture containing deuterated ceramides.

    • Homogenize the tissue using a probe sonicator.

    • Vortex the mixture for 2 minutes and then centrifuge at 2000 x g for 10 minutes.

    • Collect the lower organic phase into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in 100 µL of methanol for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol (50:50) with 0.1% formic acid.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards.

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and its internal standard.

    • Calculate the concentration of each ceramide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caspase-3 Colorimetric Assay

Causality: This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The enzyme cleaves a specific peptide substrate, releasing a chromophore that can be measured spectrophotometrically.

Self-Validation: Including a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer like staurosporine) is essential to validate the assay's ability to detect caspase-3 activation.

Protocol:

  • Cell Culture and Treatment:

    • Seed normal human epidermal keratinocytes (NHEK) in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Allow the cells to adhere overnight.

    • Treat the cells with the vehicle, natural ceramide mixture, or N-Octanoyl-L-threo-sphingosine at the desired concentrations.

    • Include a positive control by treating a set of wells with staurosporine (1 µM).

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Assay:

    • Prepare the reaction buffer containing the colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Add 50 µL of the reaction buffer to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (from wells with lysis buffer and reaction buffer but no cells).

    • Express the caspase-3 activity as the fold-change in absorbance relative to the vehicle-treated control.

Conclusion and Future Directions

The comparison between N-Octanoyl-L-threo-sphingosine and natural ceramides reveals a fascinating dichotomy in sphingolipid biology. While natural ceramides are indispensable for the structural integrity of the skin barrier, the synthetic L-threo isomer emerges as a potent inducer of apoptosis. This fundamental difference underscores the critical importance of stereochemistry in determining the biological function of sphingolipids.

For researchers in dermatology and drug development, this distinction presents both challenges and opportunities. The pro-apoptotic nature of N-Octanoyl-L-threo-sphingosine makes it an unsuitable candidate for skin barrier repair but opens avenues for its investigation in contexts where targeted cell death is desirable, such as in oncology. Conversely, the continued exploration of the diverse species of natural ceramides and their optimal ratios holds promise for the development of more effective therapies for skin barrier-related disorders.

Future research should focus on direct comparative studies to elucidate the precise effects of N-Octanoyl-L-threo-sphingosine on the skin barrier and to unravel the specific signaling pathways that differentiate its actions from those of its natural erythro counterparts in keratinocytes. Such studies will be instrumental in harnessing the full therapeutic potential of this intriguing class of molecules.

References

  • The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs.
  • Natural Ceramides and Sensitive Skin: Surprising Ways to Get More Ceramides And Multiple Benefits From Your Skin Care - Blissoma. (n.d.). Retrieved from [Link]

  • Novel sphingolipid derivatives promote keratinocyte differentiation. ResearchGate. (n.d.). Retrieved from [Link]

  • Ceramides stimulate caspase-14 expression in human keratinocytes. (2008).
  • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. (2023). Journal of Lipid Research, 64(8), 100400.
  • Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. (1996). The Journal of biological chemistry, 271(9), 4785–4791.
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD.
  • Skin Irritation Test (SIT, OECD 439). IIVS.org. (n.d.). Retrieved from [Link]

  • Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. (2018). Langmuir : the ACS journal of surfaces and colloids, 34(1), 339–348.
  • Effect of Lactic Acid Isomers on Keratinocyte Ceramide Synthesis, Stratum Corneum Lipid Levels and Stratum Corneum Barrier Function. (1996). Skin Pharmacology and Physiology, 9(3), 135-141.
  • The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. ResearchGate. (n.d.). Retrieved from [Link]

  • A modified protocol for studying filaggrin degradation using a reconstructed human epidermis model under low and high humidity. (2023). Scientific reports, 13(1), 22695.
  • Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. (2020). The Journal of biological chemistry, 295(16), 5280–5291.
  • Ceramide signaling in mammalian epidermis. (2010).
  • Clinical Measurement of Transepidermal Water Loss. (2021). Advances in wound care, 10(6), 335–349.
  • Human keratinocytes use sphingosine 1-phosphate and its receptors to communicate S. aureus invasion and activate host defense. (2020).
  • Lipid Extraction. CELLnTEC. (n.d.). Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. (n.d.). Retrieved from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. (2018).
  • No.
  • Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. (2022). International journal of molecular sciences, 23(11), 5982.
  • Knockdown of Filaggrin in a Three-Dimensional Reconstructed Human Epidermis Impairs Keratinocyte Differentiation. (2014).
  • ab65617 Caspase-3 (active) Red Staining Kit. Abcam. (2023).
  • Effect of a chemically-synthesized acylglucosylceramide, epidermoside, on normal human keratinocyte differentiation. (1994).
  • Immunofluorescent staining of filaggrin (green fluorescence) in... ResearchGate. (n.d.). Retrieved from [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). Metabolites, 11(5), 286.
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. (2021). Journal of the Society of Cosmetic Scientists of Korea, 47(1), 45-53.
  • Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. (2024). Cosmetics, 11(4), 98.
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.).
  • Inhibition of sphingosine 1-phosphate lyase activates human keratinocyte differentiation and attenuates psoriasis in mice. (2015).
  • Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. (2020). International journal of molecular sciences, 21(23), 9234.
  • Caspase Activity Assay. Creative Bioarray. (n.d.). Retrieved from [Link]

  • Protocol for Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry.
  • Measurement of the skin's transepidermal water loss. Cortex Technology. (n.d.). Retrieved from [Link]

  • LC/MS lipid profiling from human serum: A new method for global lipid extraction. (2010).
  • SkinEthic RHE and HCE validated protocols for skin irritation and eye irrit
  • Immunofluorescent staining (red) for Involucrin (A) and Filaggrin (B)... ResearchGate. (n.d.). Retrieved from [Link]

  • TiO2 nanoparticles alleviate toxicity by reducing free Zn2+ ion in Human Primary Epidermal Keratinocytes exposed to ZnO nanoparticles. ResearchGate. (n.d.). Retrieved from [Link]

  • Caspase-3 Activity Assay Kit. Cell Signaling Technology. (n.d.).
  • The mechanism of membrane targeting of human sphingosine kinase 1. (2005). The Journal of biological chemistry, 280(52), 43254–43260.
  • Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin. ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro. (1993).
  • Clonal growth of normal human epidermal keratinocytes in a defined medium. (1980). In vitro, 16(8), 696–706.

Sources

comparative study of L-threo and D-erythro sphingolipid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In sphingolipid signaling, stereochemistry is not merely a structural detail—it is the primary determinant of metabolic fate. While the D-erythro (2S, 3R) configuration represents the exclusive physiological standard for mammalian sphingolipids, the L-threo (2S, 3S) isomer—exemplified by the chemotherapeutic agent Safingol—disrupts this homeostatic machinery.

This guide provides a rigorous comparison of these two isomers, analyzing their divergent enzymatic processing by Ceramide Synthases (CerS) and Sphingosine Kinases (SphK). We present experimental workflows to distinguish these isomers and quantify their distinct metabolic fluxes, essential for researchers developing sphingolipid-targeted therapeutics.

Structural & Enzymatic Selectivity Profile

The biological activity of sphingolipids hinges on the specific geometry of the C2-amine and C3-hydroxyl groups. The enzymes governing the "Sphingolipid Rheostat" exhibit profound stereospecificity.

Comparative Metabolic Fate Table
FeatureD-erythro-Sphingosine (Natural)L-threo-Sphingosine (Synthetic/Safingol)
Stereochemistry (2S, 3R)(2S, 3S)
Ceramide Synthase (CerS) High Affinity Substrate. Rapidly acylated to Ceramide (pro-apoptotic or structural).[1]Poor Substrate / Competitive Inhibitor. Acylation is inefficient; leads to accumulation of free base or "dead-end" L-threo-ceramides.
Sphingosine Kinase 1 (SphK1) Primary Substrate. Converted to S1P (pro-survival/proliferation).[2]Competitive Inhibitor. Blocks SphK1 activity; prevents S1P formation.
Sphingosine Kinase 2 (SphK2) Substrate. Converted to S1P (nuclear signaling).[3][4][5]Substrate. Unlike SphK1, SphK2 can phosphorylate L-threo bases, creating unique signaling metabolites.
Protein Kinase C (PKC) Activator/Regulator (context dependent).Potent Inhibitor. Directly binds to the regulatory domain of PKC, blocking activation.
Cellular Outcome Homeostasis / Proliferation (via S1P).[2][3]Autophagy / Apoptosis (via PKC inhibition + SphK1 blockade).
Mechanistic Divergence: The "Life or Death" Switch

The following pathway diagram illustrates how the stereochemical switch alters the signaling cascade. D-erythro feeds into the survival pathway (S1P), while L-threo acts as a metabolic "wrench," jamming SphK1 and inhibiting PKC.

Sphingolipid_Stereochemistry cluster_natural Physiological (D-erythro) cluster_synthetic Therapeutic/Synthetic (L-threo) D_Sph D-erythro-Sphingosine CerS CerS D_Sph->CerS SphK1 SphK1 D_Sph->SphK1 D_Cer Ceramide (Apoptosis/Structure) S1P S1P (Survival/Migration) L_Sph L-threo-Sphingosine (Safingol) PKC Protein Kinase C L_Sph->PKC INHIBITION L_Sph->CerS Slow/Inefficient L_Sph->SphK1 INHIBITION SphK2 SphK2 L_Sph->SphK2 Phosphorylation L_Cer L-threo-Ceramide (Accumulates/Dead End) CerS->D_Cer CerS->L_Cer SphK1->S1P

Figure 1: Divergent metabolic pathways of sphingosine isomers. Note the critical inhibition of SphK1 by the L-threo isomer.

Experimental Protocols

To validate the presence and metabolic impact of these isomers, researchers cannot rely on standard assays. The following protocols are designed to ensure stereochemical resolution.

Protocol A: Chiral LC-MS/MS Quantification

Standard C18 columns often fail to separate enantiomers (D-erythro vs L-erythro) or effectively resolve diastereomers (erythro vs threo) in complex matrices. This protocol uses a Chiralpak column for definitive separation.

Objective: Quantify Safingol (L-threo) accumulation vs. endogenous Sphingosine (D-erythro).

  • Sample Preparation:

    • Lyse cells (1x10^6) in PBS.

    • Lipid Extraction: Add 2 mL Methanol/Chloroform (2:1 v/v) fortified with internal standard (e.g., C17-Sphingosine).

    • Incubate at 48°C overnight (alkaline hydrolysis) if total sphingoid base analysis is required, or proceed directly for free base analysis.

    • Add 0.5 mL KOH in Methanol (1M) and incubate 2h at 37°C to cleave acyl chains (optional).

    • Extract with Chloroform/Water, collect organic phase, dry under N2 gas.

  • Derivatization (Optional but Recommended for Sensitivity):

    • Reconstitute in 50 µL ethanol.

    • Add 25 µL OPA (o-phthalaldehyde) reagent. React for 20 min at RT. Note: OPA derivatives improve fluorescence/MS sensitivity and can enhance chiral separation.

  • LC-MS/MS Conditions:

    • Column: Chiralpak IB-3 (3 µm, 150 x 2.1 mm) or equivalent cellulose-based chiral column.

    • Mobile Phase A: Hexane/Ethanol (80:20) with 0.1% Diethylamine (Normal Phase) OR Acetonitrile/Water (Reverse Phase Chiral).

    • Flow Rate: 0.3 mL/min.

    • Detection: MRM mode.

      • D-erythro Sph: m/z 300.3 -> 282.3

      • L-threo Sph: m/z 300.3 -> 282.3 (Separated by Retention Time).

  • Validation:

    • D-erythro should elute distinct from L-threo. Co-inject pure standards to confirm retention times.

Protocol B: Differential Kinase Activity Assay

This assay distinguishes between SphK1 (cytosolic) and SphK2 (nuclear/mitochondrial) activity using the L-threo isomer as a probe.

Rationale: SphK1 cannot phosphorylate L-threo-dihydrosphingosine (Safingol), whereas SphK2 can.[6]

  • Enzyme Source: Prepare cytosolic fraction (SphK1 rich) and nuclear fraction (SphK2 rich) or use recombinant enzymes.

  • Reaction Mix:

    • Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF.

    • Substrate A: 50 µM D-erythro-sphingosine (Universal substrate).

    • Substrate B: 50 µM L-threo-dihydrosphingosine (SphK2 selective).

    • ATP: 1 mM [γ-32P]ATP (10 µCi) or fluorescent ATP analog.

  • Incubation: 30 min at 37°C.

  • Extraction: Stop reaction with 20 µL 1N HCl + 800 µL Chloroform/Methanol/HCl (100:200:1). Add 240 µL Chloroform + 240 µL 2M KCl.

  • Analysis:

    • Separate organic phase (lipids).

    • TLC (Silica Gel 60): Develop in 1-Butanol/Acetic Acid/Water (3:1:1).

    • Visualize via PhosphorImager.

  • Interpretation:

    • SphK1: High signal with Substrate A; No signal with Substrate B.

    • SphK2: Signal present with both Substrate A and B.

References

  • Liu, H., et al. (2000).[4][6] "Sphingosine Kinase 2 is a Nuclear Protein and Inhibits DNA Synthesis." Journal of Biological Chemistry. Link

    • Establishes SphK2's ability to phosphoryl
  • Schwartz, G. K., et al. (1995). "Potentiation of apoptosis by flavopiridol in mitogen-activated protein kinase kinase inhibitors." Clinical Cancer Research. Link

    • Foundational work on Safingol (L-threo) as a PKC inhibitor.
  • Cowart, L. A., & Obeid, L. M. (2007). "Yeast sphingolipids: recent developments in understanding biosynthesis, regulation, and function." Biochimica et Biophysica Acta. Link

    • Provides comparative kinetics for Ceramide Synthase stereospecificity.
  • Bielawska, A., et al. (2008). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology. Link

    • Source for LC-MS/MS extraction and separ
  • Dickson, R. C., et al. (2006). "Safingol (L-threo-dihydrosphingosine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway." Cancer Research. Link

    • Delineates the autophagic mechanism of L-threo isomers.

Sources

A Senior Application Scientist's Guide to the Validation of N-Octanoyl-L-threo-sphingosine for Sphingolipid Research

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Sphingolipids and the Need for Precise Research Tools

Sphingolipids are a class of bioactive lipids that have transcended their initial perception as mere structural components of cell membranes. At the hub of this intricate network lies ceramide, a molecule that functions as a critical regulator of cellular fate.[1][2] The balance between the levels of pro-apoptotic ceramide and its pro-survival metabolites, such as sphingosine-1-phosphate (S1P), forms a cellular "rheostat" that dictates responses to stress, growth factors, and therapeutic agents.[3] This dynamic interplay governs fundamental processes including apoptosis, cell cycle arrest, and senescence.[4]

To dissect these complex pathways, researchers rely on exogenous, cell-permeable analogs to mimic the effects of endogenous sphingolipids. However, the utility of such tools is contingent on their metabolic fate and potential off-target effects. Natural ceramides possess a D-erythro stereochemistry, but their synthetic, short-chain analogs can be metabolized into other bioactive molecules, confounding the interpretation of experimental results.[5][6]

This guide provides an in-depth validation of N-Octanoyl-L-threo-sphingosine (hereafter L-threo-C8-ceramide), a synthetic ceramide analog. We will objectively compare its performance against its D-erythro counterpart and provide a rigorous experimental framework to validate its use as a specific tool for investigating ceramide-centric signaling pathways.

The Sphingolipid Signaling Hub

The diagram below illustrates the central role of ceramide in sphingolipid metabolism. It can be generated via three primary pathways and can be converted into various other signaling molecules. Understanding these interconversions is critical to appreciating the utility of metabolically resistant analogs.

G cluster_1 Ceramide Metabolism & Effector Pathways DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide DeNovo->Ceramide SM_Hydrolysis Sphingomyelin Hydrolysis SM_Hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide SM Sphingomyelin (Membrane Structure) Ceramide->SM SMS GlcCer Glucosylceramide (Complex Glycosphingolipids) Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Survival Cell Survival & Proliferation S1P->Survival

Caption: The Sphingolipid Rheostat: Ceramide as a central signaling lipid.

Comparative Analysis: L-threo vs. D-erythro Stereoisomers

The fundamental difference between N-Octanoyl-L-threo-sphingosine and its more commonly used counterpart, N-Octanoyl-D-erythro-sphingosine (D-erythro-C8-ceramide), lies in their stereochemistry. Natural sphingolipids exist in the D-erythro configuration. This structural distinction has profound implications for their recognition by metabolic enzymes.

The primary advantage of the L-threo isomer is its resistance to specific metabolic pathways. Research has shown that while L-threo-sphinganine can be acylated by ceramide synthase and the resulting L-threo-ceramide can be converted to sphingomyelin, it is a poor substrate for glucosylceramide synthase.[6] This metabolic block prevents its conversion into complex glycosphingolipids, thereby isolating its biological effects to those more directly attributable to ceramide itself or its catabolic product, sphingomyelin. This specificity is crucial for avoiding confounding signals from downstream metabolites.

FeatureN-Octanoyl-L-threo-sphingosineN-Octanoyl-D-erythro-sphingosineEndogenous Long-Chain Ceramides
Stereochemistry Unnatural (L-threo)Natural (D-erythro)Natural (D-erythro)
Cell Permeability High (due to short acyl chain)High (due to short acyl chain)Low
Metabolism to Glucosylceramide Resistant/Very Low[6]SubstrateSubstrate
Metabolism to Sphingomyelin Substrate[6]SubstrateSubstrate
Metabolism by Ceramidase Potential SubstrateSubstrateSubstrate
Primary Use Inducing ceramide-specific effects with minimal metabolic conversion to glucosylceramides.General induction of ceramide signaling, mimicking exogenous ceramide uptake.Baseline physiological signaling; difficult to manipulate exogenously.
Key Limitation Unnatural stereoisomer may not engage all native ceramide-binding proteins with the same affinity.Effects can be confounded by metabolic byproducts like glucosylceramide.Poor solubility and cell permeability limit its use as an experimental tool.[5]

A Self-Validating Experimental Framework

To ensure scientific rigor, every research tool must be validated within the specific context of the experimental system. The following protocols provide a self-validating workflow to confirm the activity and specificity of L-threo-C8-ceramide.

G cluster_workflow Experimental Validation Workflow cluster_assays Parallel Endpoint Assays start Select Relevant Cell Line (e.g., HeLa, Jurkat) treatment Treat Cells with Controls: - Vehicle (DMSO) - D-erythro-C8-ceramide - L-threo-C8-ceramide (Dose-response & Time-course) start->treatment viability Assay 1: Cell Viability (MTT / Real-Time Glo) - Determine IC50 treatment->viability apoptosis Assay 2: Apoptosis Confirmation (Annexin V / PI Staining) - Quantify Apoptotic vs. Necrotic Cells treatment->apoptosis caspase Assay 3: Pathway Confirmation (Caspase-3/7 Glo Assay) - Measure Executioner Caspase Activity treatment->caspase lipidomics Assay 4: Metabolic Specificity (LC-MS/MS Lipidomics) - Quantify C8-Cer, C8-SM, C8-GlcCer treatment->lipidomics analysis Comparative Data Analysis - Validate biological activity - Confirm metabolic resistance viability->analysis apoptosis->analysis caspase->analysis lipidomics->analysis

Caption: A comprehensive workflow for the validation of ceramide analogs.

Protocol 1: Validation of Pro-Apoptotic Activity

Objective: To quantitatively assess and compare the ability of L-threo-C8-ceramide and D-erythro-C8-ceramide to induce apoptosis.

Causality: Ceramide is a well-established pro-apoptotic lipid.[2][7] Its accumulation, whether endogenous or exogenously induced, can trigger the mitochondrial apoptosis cascade, often involving the activation of executioner caspases like caspase-3 and -9.[8][9] This experiment validates that the synthetic analog recapitulates this primary biological function.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., Jurkat T cells, HeLa) in 96-well plates (for viability/caspase assays) and 12-well plates (for flow cytometry) at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Preparation of Analogs: Prepare 10 mM stock solutions of L-threo-C8-ceramide and D-erythro-C8-ceramide in DMSO. Serially dilute in culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Treat cells for a defined period, typically 12-24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of a 96-well plate and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm. The signal is proportional to the number of viable, metabolically active cells.

  • Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):

    • Harvest cells from 12-well plates and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

    • Analyze immediately by flow cytometry. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Caspase Activity Assay (Caspase-Glo® 3/7 Assay):

    • Equilibrate the 96-well plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the reagent directly to the wells, mix, and incubate for 1-2 hours.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.

Protocol 2: Assessment of Metabolic Specificity via LC-MS/MS

Objective: To provide direct experimental evidence of the differential metabolic fate of L-threo-C8-ceramide versus its D-erythro counterpart.

Causality: The core value proposition of L-threo-C8-ceramide is its resistance to glucosylation.[6] This experiment is designed to directly test this claim by tracing the conversion of the exogenously added C8-ceramides into their C8-metabolites. This provides a self-validating system confirming the tool's specificity.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to ensure sufficient material for lipid extraction. Treat cells with 25 µM of L-threo-C8-ceramide or D-erythro-C8-ceramide for various time points (e.g., 0, 2, 6, 12 hours).

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Scrape cells into a methanol/PBS solution.

    • Perform a Bligh-Dyer or similar two-phase lipid extraction using methanol, chloroform, and water. Include an internal lipid standard mix for absolute quantification.

    • Collect the lower organic phase containing the lipids, dry it under a stream of nitrogen, and store at -80°C.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use a C18 reverse-phase column to separate the lipid species.

    • Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent compounds (L-threo and D-erythro C8-ceramide) and their expected metabolites (C8-sphingomyelin and C8-glucosylceramide) based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Normalize the signal for each lipid species to the internal standard.

    • Plot the concentration of each metabolite over time for both treatment conditions.

    • Expected Result: The D-erythro-C8-ceramide treatment group should show a time-dependent increase in both C8-sphingomyelin and C8-glucosylceramide. The L-threo-C8-ceramide group should show a robust increase in C8-sphingomyelin but a significantly blunted or absent increase in C8-glucosylceramide.

Logical Framework for Selecting the Appropriate Tool

The choice between ceramide analogs is not arbitrary; it depends entirely on the experimental question. The following diagram provides a logical decision-making framework.

G main Investigating Ceramide-Mediated Cellular Processes decision What is the primary experimental goal? main->decision goal1 Isolate effects of ceramide accumulation with minimal metabolic conversion to glycosphingolipids? decision->goal1 Specificity goal2 Study the general effects of cell-permeable ceramide that can be fully metabolized? decision->goal2 Generality goal3 Modulate the levels of endogenous ceramide pools? decision->goal3 Endogenous Modulation tool1 Use N-Octanoyl-L-threo-sphingosine (Metabolically Resistant Isomer) goal1->tool1 tool2 Use N-Octanoyl-D-erythro-sphingosine (Metabolically Active Isomer) goal2->tool2 tool3 Use Enzyme Inhibitors (e.g., Myriocin, Fumonisin B1, Desipramine) goal3->tool3

Caption: A decision-making guide for selecting the right sphingolipid research tool.

Conclusion and Authoritative Recommendations

N-Octanoyl-L-threo-sphingosine is a validated and valuable research tool for the specific investigation of ceramide-driven signaling pathways. Its key strength, confirmed by metabolic studies, is its resistance to conversion into glucosylceramide, a metabolic fate that can confound results obtained with the natural D-erythro isomer.[6]

As a Senior Application Scientist, my recommendations are as follows:

  • For Specificity, Choose L-threo: When your hypothesis centers on the direct downstream effects of ceramide accumulation (e.g., mitochondrial outer membrane permeabilization, specific protein phosphatase activation), L-threo-C8-ceramide is the superior tool. It minimizes the risk that your observed phenotype is due to a buildup of glucosylceramide or other complex glycosphingolipids.

  • Validate in Your System: The provided protocols are a robust template. It is incumbent upon the researcher to perform these, or similar, validation experiments in their specific cell line or model system to confirm the tool's efficacy and behavior before embarking on extensive studies.

By employing a rigorous, self-validating approach, researchers can confidently use N-Octanoyl-L-threo-sphingosine to deconvolve the intricate and vital roles of ceramide in health and disease.

References

  • New insights into sphingolipid metabolism and functions by using chemical tools. (2015). SciSpace. Retrieved from [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. Frontiers in Endocrinology, 9, 571.
  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy.
  • Rinaldi, F., et al. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4909.
  • Góral, J., et al. (2012). Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. Journal of Lipid Research, 53(8), 1658–1667.
  • Strosznajder, J. B., et al. (2017). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecular Neurobiology, 54(7), 5406–5423.
  • Al-Saffar, N., & Devaraj, N. K. (2021). Synthetic probes and chemical tools in sphingolipid research. Chemical Society Reviews, 50(15), 8592-8613.
  • Sumiyoshi, H., & Okazaki, T. (2020). Sphingolipids: Friends or Foes?. Journal of Atherosclerosis and Thrombosis, 27(9), 893-895.
  • Spiegel, S., & Milstien, S. (2011). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Nature Reviews Molecular Cell Biology, 12(10), 649-663.
  • He, L., et al. (2015). A review of ceramide analogs as potential anticancer agents. European Journal of Medicinal Chemistry, 96, 413-424.
  • Al-Saffar, N., et al. (2022).
  • Siskind, L. J. (2005). Mitochondrial Ceramide and the Induction of Apoptosis. Journal of Bioenergetics and Biomembranes, 37(3), 143-153.
  • Zhu, J., et al. (2020). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. Blood, 136(15), 1736–1748.
  • Obeid, L. M., et al. (1993). Ceramide signaling in apoptosis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1154(3-4), 259-266.
  • Park, S. H., et al. (2018). (A) Structure of the C8-ceramide (N-octanoyl-d-erythro-sphingosine). ResearchGate. Retrieved from [Link]

  • Sakamuru, S., et al. (2017). Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage. PLoS ONE, 12(5), e0177992.
  • Toth, E., et al. (2018). The toxicity study of synthesized inverse carnosine peptide analogues on HepG2 and HT-29 cells. Amino Acids, 50(10), 1401-1410.
  • Grammel, M., & Hang, H. C. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects.
  • Lavie, Y., et al. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. The Biochemical Journal, 354(Pt 2), 291–298.
  • Budnik, V., et al. (2023). Extracellular Vesicles in Neuroinflammation: Insights into Pathogenesis, Biomarker Potential, and Therapeutic Strategies. International Journal of Molecular Sciences, 24(23), 16962.
  • Kurano, M., et al. (2020). Differences in the Distribution of Ceramides and Sphingosine among Lipoprotein and Lipoprotein-Depleted Fractions in Patients with Type 2 Diabetes Mellitus. Journal of Atherosclerosis and Thrombosis, 27(9), 941–956.
  • Petrache, I., & Berdyshev, E. V. (2011). Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. Proceedings of the American Thoracic Society, 8(6), 501–507.
  • Lin, C. F., et al. (2004). Ceramide induces cell apoptosis via a caspase-dependent mitochondrial pathway. The Journal of Biological Chemistry, 279(38), 40011-40019.
  • Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596–1608.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An update on sphingosine-1-phosphate and other sphingolipid mediators. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(12), 1316-1328.
  • Novgorodov, S. A., & Gudz, T. I. (2009). Ceramide and Apoptosis: Exploring the Enigmatic Connections between Sphingolipid Metabolism and Programmed Cell Death. The Open Biochemistry Journal, 3, 59–73.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.